molecular formula C6H12O3 B077238 2-(Tert-butoxy)acetic acid CAS No. 13211-32-0

2-(Tert-butoxy)acetic acid

Cat. No.: B077238
CAS No.: 13211-32-0
M. Wt: 132.16 g/mol
InChI Key: HQLILHPGWSURBT-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)acetic acid is a valuable protected carboxylic acid derivative extensively used in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a versatile synthetic intermediate and a building block for introducing the tert-butoxyacetic acid moiety into more complex molecular architectures. The tert-butoxy group serves as a robust protecting group for the carboxylic acid functionality, allowing for selective reactions at other sites of a molecule under a wide range of conditions; this protecting group can be subsequently removed under mild acidic conditions (e.g., with trifluoroacetic acid) to regenerate the free acetic acid chain. A key application is in the synthesis of modified peptides and amino acid analogs, where it is used to create glycolic acid-inspired structures or to impart specific steric and electronic properties. Furthermore, it finds utility in the development of enzyme inhibitors, prodrugs, and linker systems for chemical biology and drug discovery, where its unique steric bulk and polarity can modulate the solubility, metabolic stability, and binding affinity of target compounds. Researchers also employ this compound in materials science for the surface functionalization of nanomaterials and the synthesis of specialized polymers. Its mechanism in these contexts is not as a direct bioactive agent but as a strategic chemical handle that enables precise control over molecular structure during multi-step synthetic sequences, thereby facilitating the exploration of novel chemical space and the development of new research tools and potential therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLILHPGWSURBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375469
Record name tert-butoxyacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13211-32-0
Record name tert-butoxyacetic acid
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Record name (tert-Butoxy)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butoxy)acetic acid, also known as tert-butoxyacetic acid, is a valuable carboxylic acid derivative widely utilized in organic synthesis and medicinal chemistry. Its structural features—a carboxylic acid functional group masked by a sterically hindered tert-butyl ether—make it a versatile building block and synthetic intermediate. The tert-butoxy group serves as a robust acid-labile protecting group, stable under a variety of reaction conditions yet readily removable under mild acidic treatment. This property is crucial in multi-step syntheses of complex molecules, including pharmaceuticals, modified peptides, and enzyme inhibitors.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and applications, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature. Its core properties are summarized in the tables below.

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]acetic acid[2]
Synonyms tert-Butoxyacetic acid, O-tert-Butyl-glycollic acid[3]
CAS Number 13211-32-0[4]
Molecular Formula C₆H₁₂O₃[4]
Molecular Weight 132.16 g/mol [2]
InChIKey HQLILHPGWSURBT-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)(C)OCC(=O)O[5]
Physical Properties
PropertyValueReference(s)
Physical Form Colorless to yellow liquid or low-melting solid
Melting Point -5 °C[6]
Boiling Point 222.3 °C at 760 mmHg; 104-106 °C at 12 Torr[3][6]
Density ~1.027 g/cm³ (Predicted)[3]
pKa 3.55 ± 0.10 (Predicted)[3][5]
Flash Point 88.5 ± 13.3 °C[6]
Solubility

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeData and InterpretationReference(s)
¹H NMR (400 MHz, CDCl₃): δ 7.267 (s, 1H, -COOH), 4.029 (s, 2H, -O-CH₂-), 1.271 (s, 9H, -C(CH₃)₃)[3]
¹³C NMR Predicted shifts: ~175 ppm (C=O), ~75 ppm (-O-C (CH₃)₃), ~65 ppm (-O-CH₂-), ~28 ppm (-C(CH₃ )₃). The exact shifts may vary depending on the solvent.N/A
Infrared (IR) Expected characteristic peaks: A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a strong C=O stretch around 1700-1750 cm⁻¹, and C-O stretching vibrations for the ether linkage around 1100-1200 cm⁻¹.[7]
Mass Spec (MS) Expected fragmentation: The molecular ion peak (M⁺) at m/z 132. The base peak is often the result of the loss of the tert-butyl group, leading to a fragment at m/z 57 ([C₄H₉]⁺). Another significant fragmentation pathway involves the loss of the carboxymethyl group.N/A

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the tert-butyl ether.

Role as a Protected Carboxylic Acid

The primary utility of this molecule lies in the tert-butoxy group acting as a robust protecting group for the acetic acid moiety.[1] This allows for synthetic manipulations at other sites of a larger molecule without interference from the acidic proton or the nucleophilic carboxylate.

Acid-Catalyzed Deprotection

The tert-butyl ether linkage is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the deprotected glycolic acid derivative and isobutylene. This deprotection is a key step in the final stages of a synthetic sequence.

Caption: Mechanism of acid-catalyzed cleavage of the tert-butyl ether.

Applications in Drug Development and Bioconjugation

This compound and its derivatives are important building blocks in medicinal chemistry. They are used in the synthesis of complex active pharmaceutical ingredients (APIs) and as linkers in bioconjugation technologies.[1]

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various compounds, including cephalosporin derivatives, which are a class of broad-spectrum antibiotics.

  • Linker Technology: In the development of Proteolysis Targeting Chimeras (PROTACs), derivatives of this compound can be used as part of the linker that connects a protein-targeting ligand to an E3 ligase-recruiting ligand.[8] The defined length and chemical properties of the linker are critical for the efficacy of the PROTAC.

linker_application Role as a Bifunctional Linker Component cluster_0 Fragment A cluster_1 Linker Synthesis cluster_2 Fragment B FragA Targeting Moiety 1 (e.g., Protein Ligand) TBAA_deriv 2-(Tert-butoxy)acetic acidDerivative FragA->TBAA_deriv Amide Bond Formation (after deprotection) FragB Targeting Moiety 2 (e.g., E3 Ligase Ligand) TBAA_deriv->FragB Ester/Amide Bond Formation

Caption: Conceptual use of this compound in linker synthesis.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful use of this compound.

Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from potassium tert-butoxide and bromoacetic acid.

synthesis_workflow Synthesis Workflow of this compound start Start Materials: Potassium tert-butoxide Bromoacetic acid Toluene reaction Reaction: - Add bromoacetic acid dropwise - Reflux for 24 hours start->reaction workup Aqueous Workup: - Add water, separate layers - Wash aqueous layer with ether reaction->workup acidification Acidification: - Acidify to pH 1 with conc. HCl workup->acidification extraction Extraction & Drying: - Extract with ether (3x) - Wash with brine, dry over MgSO₄ acidification->extraction final Final Product: - Concentrate in vacuo - Obtain product as a yellow oil extraction->final

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 mL of toluene under a nitrogen atmosphere.

  • Addition of Reactant: Prepare a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 mL of toluene. Add this solution dropwise to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Work-up: After cooling the mixture to room temperature, add 100 mL of water and separate the layers. Wash the aqueous layer with diethyl ether (2 x 50 mL).

  • Acidification: Acidify the aqueous layer to pH 1 using concentrated hydrochloric acid.

  • Extraction and Drying: Extract the resulting mixture with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with a saturated sodium chloride solution (1 x 75 mL), and dry over magnesium sulfate.

  • Isolation: Concentrate the dried organic solution in vacuo to yield the product as a yellow oil (yield: 27.3 g).[3]

Deprotection Protocol using Trifluoroacetic Acid (TFA)

This is a general procedure for the removal of the tert-butoxy protecting group.

Methodology:

  • Dissolution: Dissolve the this compound-containing substrate in a suitable solvent, typically dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v). The reaction is typically performed at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Work-up: The crude product can be purified by precipitation (dissolving the residue in a minimal amount of a solvent like DCM and adding a non-polar solvent like cold hexane) or by a standard aqueous work-up to neutralize the remaining acid, followed by extraction.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment.

Hazard ClassGHS Classification
Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed.
Precautionary Statements P261: Avoid breathing mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This is not an exhaustive list. Always consult the material safety data sheet (MSDS) before handling.[2][6]

Conclusion

This compound is a fundamentally important reagent for chemists in both academic and industrial research, particularly those in drug discovery. Its properties as a stable, yet easily deprotected, carboxylic acid make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-(tert-butoxy)acetic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butoxy group serves as a robust protecting group for the carboxylic acid functionality, enabling selective reactions at other molecular sites. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways for clarity.

Core Synthesis Routes

The synthesis of this compound is predominantly achieved through variations of the Williamson ether synthesis, which involves the formation of an ether from an organohalide and an alkoxide. The key strategies involve the reaction of a haloacetic acid with a tert-butoxide source or the reaction of an ester of a haloacetic acid followed by hydrolysis.

Route 1: Williamson Ether Synthesis from a Haloacetic Acid and Potassium Tert-butoxide

This is a widely utilized and straightforward method for preparing this compound. It involves the reaction of a haloacetic acid, such as bromoacetic acid or chloroacetic acid, with potassium tert-butoxide. The alkoxide acts as a nucleophile, displacing the halide to form the ether linkage.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 X-CH2-COOH (X = Cl, Br) P1 tBu-O-CH2-COOH (this compound) R1->P1 Toluene or t-Butanol R2 KOtBu (Potassium tert-butoxide) R2->P1 P2 KX G cluster_reactants Reactants cluster_products Products R1 n-Butyl 2-tert-butoxyacetate P1 This compound R1->P1 Methanol/Water, Reflux R2 K2CO3 R2->P1

An In-depth Technical Guide to (Tert-butoxy)acetic Acid (CAS Number: 13211-32-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Tert-butoxy)acetic acid, a valuable carboxylic acid derivative, serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the sterically hindering tert-butyl group, make it an indispensable tool for the temporary protection of carboxylic acid functionalities. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

(Tert-butoxy)acetic acid is a liquid at room temperature with the following properties:

PropertyValueReference(s)
CAS Number 13211-32-0[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name 2-(tert-butoxy)acetic acid[1]
Synonyms (tert-Butoxy)ethanoic acid, O-tert-Butyl-glycolic acid
Appearance Colorless to yellow to brown liquid or low-melting solid[2]
Boiling Point 222.3 °C at 760 mmHg[3]
Melting Point -5 °C[3]
Density ~1.027 g/cm³ (Predicted)[4]
pKa 3.55 ± 0.10 (Predicted)[4]

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of (tert-butoxy)acetic acid in CDCl₃ would be expected to show the following signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.27Singlet9H-(CH₃)₃
~4.03Singlet2H-O-CH₂-
~7.27Singlet (broad)1H-COOH

Note: The chemical shift of the carboxylic acid proton is variable and depends on concentration and solvent.

Synthesis of (Tert-butoxy)acetic Acid

A common and effective method for the synthesis of (tert-butoxy)acetic acid involves the Williamson ether synthesis, reacting a salt of tert-butanol with a haloacetic acid.

Experimental Protocol: Synthesis from Bromoacetic Acid

Materials:

  • Potassium tert-butoxide

  • Bromoacetic acid

  • Toluene

  • Water

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere.

  • Prepare a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene and add it dropwise to the flask.

  • Heat the mixture at reflux for 24 hours.

  • After cooling the mixture to room temperature, add 100 ml of water and separate the layers.

  • Wash the aqueous layer with diethyl ether (2 x 50 ml).

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

  • Extract the resulting mixture with diethyl ether (3 x 100 ml).

  • Combine the ether extracts and wash with a saturated sodium chloride solution (1 x 75 ml).

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the product as a yellow oil.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Product potassium_tert_butoxide Potassium tert-butoxide reflux Reflux (24h) potassium_tert_butoxide->reflux bromoacetic_acid Bromoacetic acid bromoacetic_acid->reflux toluene Toluene toluene->reflux extraction Aqueous Workup & Acidification reflux->extraction drying Drying & Concentration extraction->drying product (Tert-butoxy)acetic acid drying->product Peptide_Coupling_Workflow cluster_materials Materials cluster_process Process cluster_product Product resin Resin-bound Peptide swell Swell Resin resin->swell tbaa (Tert-butoxy)acetic acid activate Pre-activate Acid tbaa->activate reagents Coupling Reagents reagents->activate couple Couple to Peptide swell->couple activate->couple wash Wash Resin couple->wash product N-acylated Peptide wash->product Deprotection_Pathway protected R-COO-tBu reagent TFA / DCM protected->reagent Protonation intermediate [R-COOH₂⁺] + C(CH₃)₃⁺ protected->intermediate Cleavage deprotected R-COOH intermediate->deprotected isobutylene H₂C=C(CH₃)₂ intermediate->isobutylene

References

An In-depth Technical Guide to 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-butoxy)acetic acid, a key building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and includes essential safety and handling information.

Core Properties and Data

This compound, also known as tert-butoxyacetic acid, is a carboxylic acid featuring a bulky tert-butyl ether group. This structure imparts unique solubility characteristics and makes it a valuable intermediate for introducing a protected acetic acid moiety in complex molecular architectures.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Weight 132.16 g/mol [2][3]
Molecular Formula C₆H₁₂O₃[2][3]
CAS Number 13211-32-0[3][4]
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]acetic acid[2]
Melting Point -5 °C
Boiling Point 222.3 °C at 760 mmHg
Density ~1.0 g/cm³ (Predicted)[4]
pKa 3.55 ± 0.10 (Predicted)[3]
Appearance Colorless to yellow to brown liquid or low-melting solid[5]

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. While comprehensive spectral data is best obtained experimentally, the following ¹H NMR data has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.267 (s, 1H), 4.029 (s, 2H), 1.271 (s, 9H).[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. Below are two detailed experimental protocols.

Protocol 1: Synthesis from Chloroacetic Acid and Potassium Tert-butoxide

This protocol details the reaction between chloroacetic acid and potassium tert-butoxide in the presence of tert-butanol.

Experimental Procedure:

  • To a suspension of potassium tert-butoxide (262 g, 2335 mmol) in tert-butanol (1300 mL), slowly add chloroacetic acid (100 g, 1058.2 mmol) dropwise at a temperature of 30-50 °C.

  • Heat the reaction mixture to 80-85 °C and maintain this temperature for 6-8 hours.

  • After the reaction is complete, cool the mixture to 30-45 °C and add water (200 mL).

  • Concentrate the mixture under reduced pressure.

  • Add water (800 mL) to the residue at 20-35 °C and wash with methyl tert-butyl ether (MTBE).

  • Adjust the pH of the aqueous phase to 1.5-3.0 using a 4N sulfuric acid solution.

  • Extract the product with MTBE.

  • Wash the organic phase with an aqueous sodium chloride solution.

  • Concentrate the organic phase under reduced pressure to yield this compound as a liquid.[3]

Protocol 2: Synthesis from n-Butyl 2-tert-butoxyacetate

This alternative method involves the hydrolysis of an ester precursor.

Experimental Procedure:

  • To a 100 mL 50:50 (v/v) solution of methanol and water containing potassium carbonate (14.35 g), add n-butyl 2-tert-butoxyacetate (6.50 g, 0.0346 mol).

  • Heat the mixture at reflux for 17 hours.

  • Remove the volatile components using a flash evaporator.

  • Cool the remaining solution to approximately 0 °C and acidify to a pH of 3-4 with cold 50% aqueous hydrogen chloride.

  • Extract the product with ether.

  • Wash the ether extract with brine and dry over magnesium sulfate.

  • Concentrate the solution in vacuo to yield the final product as a yellow liquid.

Reaction Mechanism and Workflow

The synthesis of this compound from chloroacetic acid and a tert-butoxide source is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Chloroacetic_Acid Chloroacetic Acid (ClCH₂COOH) Transition_State SN2 Transition State Chloroacetic_Acid->Transition_State Potassium_tert_butoxide Potassium tert-butoxide (K⁺⁻OC(CH₃)₃) Potassium_tert_butoxide->Transition_State Nucleophilic Attack Product This compound ((CH₃)₃COCH₂COOH) Transition_State->Product Salt Potassium Chloride (KCl) Transition_State->Salt

Caption: Williamson Ether Synthesis of this compound.

The workflow for the synthesis and purification of this compound is outlined below.

Synthesis_Workflow Start Start: Reactants Reaction Reaction: Williamson Ether Synthesis Start->Reaction 1. Combine Reactants Workup Aqueous Workup Reaction->Workup 2. Quench and Dilute Extraction Solvent Extraction Workup->Extraction 3. Isolate Product Purification Purification: Concentration under reduced pressure Extraction->Purification 4. Remove Solvent Final_Product Final Product: This compound Purification->Final_Product 5. Obtain Pure Compound

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. The tert-butyl group acts as a protecting group for the carboxylic acid functionality, which can be removed under acidic conditions. This allows for selective reactions at other sites of a molecule.

Its applications are notable in:

  • Medicinal Chemistry: It is used in the synthesis of modified peptides and amino acid analogs. The introduction of the tert-butoxyacetic acid moiety can modulate the steric and electronic properties of a molecule, potentially influencing its solubility, metabolic stability, and binding affinity to biological targets.[1]

  • Prodrug Synthesis: The unique properties of this compound make it suitable for use in the development of prodrugs.[1]

  • Linker Systems: It is employed in the creation of linker systems for applications in chemical biology and drug discovery.[1]

  • Materials Science: Researchers utilize this compound for the surface functionalization of nanomaterials and in the synthesis of specialized polymers.[1]

A related compound, 2-(tert-Butylamino)acetic acid hydrochloride, is a known intermediate in the synthesis of Tigecycline, a broad-spectrum antibiotic.[1]

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Hazard Statements:

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-butoxy)acetic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document outlines its chemical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound, a valuable protected carboxylic acid derivative, is recognized for its utility as a synthetic intermediate. Its IUPAC name is 2-[(2-methylpropan-2-yl)oxy]acetic acid [1][2]. The tert-butoxy group serves as a robust protecting group for the carboxylic acid functionality, which can be removed under mild acidic conditions. This allows for selective reactions at other molecular sites[3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]acetic acid[1][2]
CAS Number 13211-32-0[1][4]
Molecular Formula C₆H₁₂O₃[1][4]
Molecular Weight 132.16 g/mol [1][4][5]
Melting Point -5 °C to 28.56 °C (Predicted)[4][6]
Boiling Point 104-106 °C (12 Torr) to 222.3 °C (760 mmHg)[6]
Density ~1.0 g/cm³ (Predicted)[4]
Physical Form Liquid or low-melting solid[6]
pKa 3.55 ± 0.10 (Predicted)[6]
InChI Key HQLILHPGWSURBT-UHFFFAOYSA-N[1][2][5]

Table 2: Spectroscopic Data for this compound

TypeDataSource
¹H NMR (400 MHz, CDCl₃) δ 7.267 (s, 1H), 4.029 (s, 2H), 1.271 (s, 9H)[6]

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound are provided below. These protocols are based on established laboratory methods.

Protocol 1: Synthesis from Bromoacetic Acid

This procedure details the synthesis of this compound from potassium tert-butoxide and bromoacetic acid in toluene[5].

Experimental Workflow:

reagents Potassium tert-butoxide Bromoacetic acid Toluene reaction Reflux for 24 hours reagents->reaction workup Aqueous Workup (Water, Ether) reaction->workup acidification Acidify with HCl (pH 1) workup->acidification extraction Ether Extraction acidification->extraction drying Dry over MgSO₄ extraction->drying concentration Concentration in vacuo drying->concentration product This compound (Yellow Oil) concentration->product

Caption: Workflow for the synthesis of this compound from bromoacetic acid.

Methodology:

  • To a 2-liter, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere[5].

  • Prepare a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene and add it dropwise to the flask[5].

  • Heat the mixture at reflux for 24 hours[5].

  • After cooling to room temperature, add 100 ml of water and separate the layers[5].

  • Wash the aqueous layer with ether (2 x 50 ml) and then acidify to pH 1 with concentrated hydrochloric acid[5].

  • Extract the resulting mixture with ether (3 x 100 ml)[5].

  • Combine the ether extracts and wash with a saturated sodium chloride solution (1 x 75 ml)[5].

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the product as a yellow oil (27.3 g)[5].

Protocol 2: Synthesis from Chloroacetic Acid

This alternative synthesis route utilizes chloroacetic acid and potassium tert-butoxide in tert-butanol[6].

Methodology:

  • Slowly add chloroacetic acid (100 g, 1058.2 mmol) dropwise to a suspension of potassium tert-butoxide (262 g, 2335 mmol) in tert-butanol (1300 mL) at a temperature of 30-50 °C[6].

  • Heat the reaction mixture to 80-85 °C and maintain this temperature for 6-8 hours[6].

  • Upon completion, cool the mixture to 30-45 °C, add water (200 mL), and concentrate under reduced pressure[6].

  • Add an additional 800 mL of water at 20-35 °C and wash with methyl tert-butyl ether (MTBE)[6].

  • Adjust the pH of the aqueous phase to 1.5-3.0 with a 4N sulfuric acid solution[6].

  • Extract the product with MTBE. Wash the organic phase with an aqueous sodium chloride solution[6].

  • Concentrate the organic phase under reduced pressure to obtain this compound as a liquid product (Yield: 62.9%; GC Purity: 99.38%)[6].

Applications in Drug Development and Research

This compound is a key building block in medicinal chemistry and organic synthesis, primarily due to the protecting nature of the tert-butoxy group[3].

Use as a Protecting Group:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, but the tert-butoxy group in this compound serves a similar protective function for the carboxylic acid. This allows for chemical modifications at other parts of a molecule without affecting the acetic acid moiety. The protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the free carboxylic acid[3].

start Molecule with multiple reactive sites protection Introduction of 2-(tert-butoxy)acetyl group start->protection modification Selective reaction at another site protection->modification deprotection Deprotection with mild acid (e.g., TFA) modification->deprotection final_product Final product with free acetic acid moiety deprotection->final_product

Caption: Logical workflow of using this compound as a protecting group.

Key Applications:

  • Peptide Synthesis: It is utilized in the synthesis of modified peptides and amino acid analogs to create structures inspired by glycolic acid or to confer specific steric and electronic properties[3].

  • Enzyme Inhibitors and Prodrugs: The unique steric bulk and polarity of the tert-butoxy group can modulate the solubility, metabolic stability, and binding affinity of target compounds, making it valuable in the development of enzyme inhibitors and prodrugs[3].

  • Linker Systems: It is employed in linker systems for applications in chemical biology and drug discovery[3].

  • Materials Science: This compound is also used for the surface functionalization of nanomaterials and in the synthesis of specialized polymers[3].

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

GHS Hazard Classification:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Recommended Handling Procedures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry place in a tightly sealed container. Store at room temperature[6].

References

An In-depth Technical Guide to tert-Butoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butoxyacetic acid, a valuable intermediate in organic synthesis and medicinal chemistry. It covers the compound's structural formula, physicochemical properties, synthesis protocols, and key applications in research and drug development, with a focus on its role as a versatile building block and protecting group.

Core Concepts: Structure and Function

Tert-butoxyacetic acid, with the IUPAC name 2-[(2-methylpropan-2-yl)oxy]acetic acid, is a carboxylic acid derivative characterized by a tert-butoxy group attached to the alpha-carbon of an acetic acid moiety.[1] Its chemical structure is represented by the formula C6H12O3.[2] The defining feature of this molecule is the bulky tert-butyl group, which serves as a robust protecting group for the carboxylic acid functionality. This allows for selective chemical modifications at other sites of a larger molecule.[3] The protecting group can be subsequently removed under mild acidic conditions, regenerating the free carboxylic acid.[3]

Key Identifiers:

  • SMILES: CC(C)(C)OCC(=O)O[1]

  • InChI Key: HQLILHPGWSURBT-UHFFFAOYSA-N[1]

  • CAS Number: 13211-32-0[1]

Physicochemical Properties

Quantitative data for tert-butoxyacetic acid is summarized below. While specific experimental values for properties like melting point, boiling point, and density are not consistently reported in major chemical databases, it is often described qualitatively as a colorless to yellow liquid or a low-melting solid.

PropertyValueSource(s)
Molecular Formula C6H12O3[2]
Molecular Weight 132.16 g/mol [1][2]
Physical Form Liquid or low-melting solid
Boiling Point Data not available[4]
Melting Point Data not available[4]
Density Data not available[4]
Flash Point Not applicable[2]

Synthesis and Experimental Protocols

Tert-butoxyacetic acid is a valuable synthetic intermediate due to its utility as a building block and protecting group.[3] The following sections detail common experimental procedures.

Synthesis of tert-Butoxyacetic Acid

A common laboratory-scale synthesis involves the reaction of potassium tert-butoxide with a haloacetic acid, such as bromoacetic or chloroacetic acid.[3]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from procedures described in the literature.[3]

Materials:

  • Potassium tert-butoxide

  • Bromoacetic acid

  • Toluene

  • Water

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere.[3]

  • Prepare a solution of bromoacetic acid (0.446 moles) in 100 ml of toluene.[3]

  • Add the bromoacetic acid solution dropwise to the stirred potassium tert-butoxide suspension.[3]

  • Heat the mixture at reflux for 24 hours.[3]

  • After cooling the mixture to room temperature, add 100 ml of water and separate the layers.[3]

  • Wash the aqueous layer with diethyl ether (2 x 50 ml).[3]

  • Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.[3]

  • Extract the resulting mixture with diethyl ether (3 x 100 ml).[3]

  • Combine the organic extracts and wash with a saturated sodium chloride solution (1 x 75 ml).[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a yellow oil.[3]

The following diagram illustrates the general workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation A 1. Charge flask with Potassium tert-butoxide and Toluene B 2. Add Bromoacetic Acid solution dropwise A->B C 3. Heat at reflux for 24 hours B->C D 4. Cool and add Water C->D Reaction Complete E 5. Separate layers D->E F 6. Acidify aqueous layer (conc. HCl, pH 1) E->F G 7. Extract with Diethyl Ether F->G H 8. Wash combined organic layers with Brine G->H I 9. Dry with MgSO4 H->I J 10. Concentrate in vacuo I->J Product tert-Butoxyacetic Acid (Yellow Oil) J->Product Final Product G Molecule Molecule with Carboxylic Acid (R-COOH) Protected Protected Molecule (R-COO-tBu) Molecule->Protected Protection Step (e.g., using tert-butoxyacetic acid derivative) Deprotected Deprotected Molecule (R-COOH) Protected->Deprotected Deprotection Step (Acidic Conditions, e.g., TFA)

References

An In-depth Technical Guide on the Solubility of 2-(Tert-butoxy)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-(Tert-butoxy)acetic Acid

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial in understanding its behavior in various solvent systems.

PropertyValueReference
CAS Number 13211-32-0[1][2][3][4][5]
Molecular Formula C₆H₁₂O₃[1][2][3][5]
Molecular Weight 132.16 g/mol [1][2][3]
Melting Point -5 °C[1][2]
Boiling Point 222.3 °C at 760 mmHg[1]
Density ~1.0 g/cm³ (Predicted)[5]
Physical Form Liquid[1]

Qualitative Solubility Profile

Based on its molecular structure, which includes a polar carboxylic acid group and a nonpolar tert-butyl group, this compound is expected to exhibit a range of solubilities in different organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, this compound is expected to be readily soluble in lower-chain alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the carboxylic acid group. Good solubility is anticipated in solvents like acetone and ethyl acetate.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar tert-butyl group suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in very nonpolar solvents like hexane. It may exhibit partial solubility in aromatic hydrocarbons like toluene.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. A common and reliable method is the isothermal saturation method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the solution to stand undisturbed at the experimental temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

    • Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

    • The concentration of the saturated solution is then calculated by taking into account the dilution factor.

  • Data Reporting:

    • The solubility is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

    • The experiment should be repeated at least three times to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sample1 Allow excess solid to settle prep2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample accurately sample2->sample3 sample4 Analyze concentration (e.g., HPLC) sample3->sample4 data1 Calculate solubility from concentration and dilution sample4->data1 data2 Repeat experiment for reproducibility data1->data2 data3 Report average solubility and standard deviation data2->data3

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectral Data Analysis of 2-(Tert-butoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(tert-butoxy)acetic acid (CAS No. 13211-32-0), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: 2-[(2-methylpropan-2-yl)oxy]acetic acid[1]

  • Molecular Formula: C₆H₁₂O₃[1]

  • Molecular Weight: 132.16 g/mol [1][2]

  • Appearance: Colorless to yellow to brown liquid or low-melting solid[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet, broad1H-COOH
4.03Singlet2H-O-CH₂-
1.27Singlet9H-C(CH₃)₃
Solvent: Chloroform-d (CDCl₃)

The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm.[4][5] This broadness is a result of hydrogen bonding and chemical exchange. The methylene protons adjacent to the ether oxygen are observed as a sharp singlet at approximately 4.03 ppm. The nine equivalent protons of the tert-butyl group give rise to a strong singlet at around 1.27 ppm.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.

Chemical Shift (δ) ppmAssignment
~175-COOH
~74-C(CH₃)₃
~66-O-CH₂-
~28-C(CH₃)₃
Solvent: Chloroform-d (CDCl₃) (Predicted)

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 175 ppm.[4][5] The quaternary carbon of the tert-butyl group is observed around 74 ppm, while the methylene carbon adjacent to the ether oxygen appears at about 66 ppm. The three equivalent methyl carbons of the tert-butyl group are the most shielded, resonating at approximately 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)Functional Group Vibration
3300-2500 (broad)O-H stretch (Carboxylic acid)
2975-2850C-H stretch (Alkyl)
~1710 (strong)C=O stretch (Carboxylic acid)
~1190C-O stretch (Ether)

The most prominent feature in the IR spectrum is the very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4][5] A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[4][5] The spectrum also displays C-H stretching vibrations from the alkyl groups in the 2975-2850 cm⁻¹ range and a C-O stretching band for the ether linkage around 1190 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

  • Molecular Ion (M⁺): m/z = 132

  • Key Fragments: m/z = 57, 45, 41

The mass spectrum would be expected to show a molecular ion peak at m/z = 132, corresponding to the molecular weight of the compound. A prominent peak is expected at m/z = 57, which corresponds to the stable tert-butyl cation ((CH₃)₃C⁺) formed by the cleavage of the ether bond. Other potential fragments include the loss of the tert-butyl group to give a fragment at m/z = 75, and further fragmentation of the acetic acid moiety. The signature fragmentation for a carboxylic acid involves the sequential loss of OH (17 mass units) and then CO (28 mass units).[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse program. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical parameters. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid or low-melting solid, the spectrum is conveniently obtained as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range from 4000 to 400 cm⁻¹.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

  • GC Conditions: A capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper separation and elution of the compound. Helium is used as the carrier gas.

  • MS Conditions: The EI source is operated at 70 eV. The mass spectrometer is set to scan a mass range of m/z 35-200.

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of this compound are analyzed to determine the retention time, the molecular ion, and the fragmentation pattern.

Workflow for Spectral Analysis

The logical flow of acquiring and interpreting the spectral data for the structural elucidation of this compound is illustrated below.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Synthesis This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Acquire Spectra IR IR Spectroscopy Synthesis->IR Acquire Spectra MS Mass Spectrometry Synthesis->MS Acquire Spectra NMR_Data Chemical Shifts Integration Multiplicity NMR->NMR_Data IR_Data Characteristic Absorptions (Functional Groups) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure Correlate Data IR_Data->Structure Correlate Data MS_Data->Structure Correlate Data

Caption: Workflow for the spectral analysis of this compound.

References

A Technical Guide to 2-(Tert-butoxy)acetic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of 2-(Tert-butoxy)acetic acid (t-Boc-glycolic acid).

Introduction

This compound, identified by CAS number 13211-32-0, is a carboxylic acid derivative featuring a tert-butoxy group. This structure makes it a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical and biotechnology sectors. Its primary utility lies in its role as a modifying agent for peptides and other molecules, where the acid moiety allows for covalent attachment and the bulky tert-butyl group imparts specific solubility and stability characteristics. The tert-butyl group can also serve as a protecting group, which can be removed under acidic conditions. This guide details its commercial sources, key properties, and provides a representative experimental protocol for its application in solid-phase synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, suitable for most laboratory and process development applications. The compound is usually a colorless to light yellow liquid or a low-melting solid.

SupplierPurityCommon QuantitiesForm
Sigma-Aldrich (Merck)≥95%, 96%1g, 5g, 25gLiquid
Oakwood ChemicalNot Specified250mg, 1g, 5gNot Specified
Fluorochem96%1g, 5g, 10g, 25g, 100gLiquid
TCI Chemicals>98.0% (GC)1g, 5g, 25gLiquid
BLD PharmNot Specified1g, 5g, 25gNot Specified
ChemicalBookVariousVariousVarious
ECHEMI≥99.00%Bulk InquiryNot Specified

Note: Availability and exact specifications are subject to change and should be confirmed with the respective supplier.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for safe handling, experimental design, and reaction scale-up.

PropertyValueSource(s)
CAS Number 13211-32-0[1][2][3][4][5][6][7][8]
Molecular Formula C₆H₁₂O₃[2][4][5][7][8]
Molecular Weight 132.16 g/mol [1][2][5][7]
Appearance Colorless to yellow liquid or low-melting solid[1]
Melting Point -5 °C[5][7]
Boiling Point 222.3 °C at 760 mmHg[4][5]
Density ~1.027 g/cm³[4][8]
Flash Point 88.5 °C[4][5]
pKa 3.55 ± 0.10 (Predicted)[7]
GHS Signal Word Warning[1][5][7]
Hazard Statements H302, H315, H319, H335[1][5]

Note: This data is compiled from various sources and should be supplemented by consulting the specific Safety Data Sheet (SDS) from your supplier before use.

Application in Synthesis: Experimental Protocols

This compound is frequently used to modify the N-terminus of peptides on a solid support. This modification can alter the peptide's hydrophobicity, membrane permeability, or pharmacokinetic profile. The following protocol provides a detailed methodology for coupling the acid to a resin-bound peptide, a common procedure in drug development.

Protocol: N-Terminal Acylation of a Resin-Bound Peptide

This procedure describes the covalent attachment of this compound to the free N-terminal amine of a peptide chain synthesized via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Kaiser Test Reagents (for monitoring)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold Diethyl Ether

Methodology:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a suitable reaction vessel.[2]

  • Pre-activation of the Acid: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF. Add the coupling reagent (e.g., HATU, 2-3 eq.) and DIPEA (4-6 eq.). Allow the mixture to pre-activate for 5-10 minutes at room temperature.[2]

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Monitoring: Monitor the reaction's completion using the Kaiser test. A negative result (yellow beads) indicates that all primary amines have been acylated. If the test is positive (blue beads), the coupling step can be repeated.[2]

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the modified peptide-resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-4 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[2]

  • Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude, modified peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether twice more to remove scavengers.[2] The final product can be dried and purified by HPLC.

Logical and Experimental Workflows

Visualizing the workflow for synthetic modifications is crucial for planning and execution. The following diagrams illustrate the synthesis of the reagent itself and its application in peptide modification.

Synthesis of this compound

The Williamson ether synthesis is a common method for preparing this compound. The workflow involves the reaction of a haloacetic acid with potassium tert-butoxide, followed by an aqueous workup to isolate the product.

G reagent reagent process process product product A Potassium tert-butoxide + Toluene C Heat at Reflux (24 hours) A->C B Bromoacetic Acid in Toluene B->C Add dropwise D Cool & Quench (Water) C->D E Acidify Aqueous Layer (HCl, pH 1) D->E Separate Layers F Extract with Ether & Concentrate E->F G This compound (Product) F->G

Caption: Workflow for the synthesis of this compound.[9]

Workflow for N-Terminal Peptide Modification

This diagram outlines the key steps for covalently attaching this compound to a peptide chain that is anchored to a solid-phase resin.

G start start process process reagent reagent qc qc final final A Start: Peptide-Resin (Free N-Terminus) B Swell Resin in DMF A->B E Couple to Resin B->E C Pre-activate Acid C->E D This compound + HATU + DIPEA D->C F Kaiser Test E->F F->E Positive (Recouple) G Wash Resin (DMF, DCM) F->G Negative H Cleave from Resin & Deprotect (TFA) G->H I Precipitate in Ether & Isolate H->I J Final Product: Modified Peptide I->J

Caption: Experimental workflow for peptide modification using this compound.[2]

References

A Comprehensive Technical Guide to the Safety and Handling of 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 2-(Tert-butoxy)acetic acid. The information is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner, minimizing the risk of exposure and ensuring a secure research environment.

Chemical Identification and Physical Properties

This compound is a carboxylic acid derivative used in various chemical syntheses. Understanding its physical and chemical properties is the first step toward safe handling.

PropertyValueReference
Molecular Formula C6H12O3--INVALID-LINK--
Molecular Weight 132.16 g/mol --INVALID-LINK--
CAS Number 13211-32-0--INVALID-LINK--
Appearance Colorless to yellow to brown liquid or low-melting solid--INVALID-LINK--
Boiling Point 104-106 °C (at 12 Torr)
Melting Point -5 °C
Density ~1.027 g/cm³ (Predicted)--INVALID-LINK--
Solubility Insoluble in water.--INVALID-LINK--

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3GHS07WarningH335: May cause respiratory irritation

Data sourced from PubChem and Fluorochem.--INVALID-LINK----INVALID-LINK--

Occupational Exposure Limits

As of the date of this guide, specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution, adhering to the general principles of minimizing exposure to corrosive organic acids. The use of engineering controls and personal protective equipment is mandatory.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors. --INVALID-LINK--

  • Ventilation: Ensure adequate general laboratory ventilation. --INVALID-LINK--

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area. --INVALID-LINK--

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety.

PPESpecificationRationale
Eye Protection Chemical splash goggles and a face shield. --INVALID-LINK--Protects against splashes that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). --INVALID-LINK--Prevents skin contact and irritation.
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. --INVALID-LINK--Protects the skin from accidental splashes and spills.
Respiratory Protection Use a NIOSH-approved respirator if engineering controls are not sufficient to maintain exposure below acceptable levels.Prevents respiratory tract irritation from vapors.
Storage Requirements
  • Store in a cool, dry, and well-ventilated area. --INVALID-LINK--

  • Keep containers tightly closed when not in use. --INVALID-LINK--

  • Store separately from bases, oxidizing agents, and other incompatible materials. --INVALID-LINK-- Organic acids should be stored in separate secondary containment. --INVALID-LINK--

  • Store below eye level. --INVALID-LINK--

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. --INVALID-LINK--
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material into a suitable, labeled container for chemical waste.

  • Large Spills: Evacuate the area. --INVALID-LINK-- Do not attempt to clean up a large spill unless you are trained and equipped to do so. Contact your institution's environmental health and safety department.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

General Handling Protocol
  • Preparation: Before starting any experiment, ensure that the fume hood is operational and that all necessary PPE is available and in good condition.

  • Dispensing: When transferring the chemical, use a pipette or a graduated cylinder to avoid splashes. Always add acid to water, never the other way around. --INVALID-LINK--

  • During the Experiment: Keep the container of this compound closed when not in use. Monitor the reaction for any signs of uncontrolled exotherms.

  • Work-up: After the reaction is complete, quench any unreacted acid carefully.

  • Decontamination: Clean all glassware and equipment thoroughly after use.

Protocol for Assessing Skin and Eye Irritation (Adapted from General Procedures)

For research purposes where the irritancy of a derivative of this compound needs to be assessed, a tiered in-vitro and in-vivo testing strategy is recommended to minimize animal use. --INVALID-LINK--

  • In-Vitro Assessment:

    • Utilize reconstructed human epidermis (RhE) models to assess skin irritation potential. --INVALID-LINK--

    • Employ assays such as the Bovine Corneal Opacity and Permeability (BCOP) test or the EpiOcular™ assay for preliminary eye irritation screening. --INVALID-LINK--

  • In-Vivo Assessment (if required and ethically approved):

    • Follow established guidelines such as the OECD Test Guideline 404 for acute dermal irritation/corrosion. --INVALID-LINK--

    • For eye irritation, use a stepwise approach, starting with a single animal to assess the severity of the effect before proceeding with more animals. --INVALID-LINK--

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

Visualizations

The following diagrams illustrate key safety workflows and hazard information for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Review SDS and SOPs PPE Don Appropriate PPE Prep->PPE Hood Verify Fume Hood Function PPE->Hood Dispense Dispense Chemical in Fume Hood Hood->Dispense Reaction Perform Experiment Dispense->Reaction Storage Store Properly When Not in Use Reaction->Storage Decon Decontaminate Glassware and Surfaces Reaction->Decon Storage->Decon Waste Collect Waste in Labeled Container Decon->Waste Disposal Dispose of Waste via EHS Waste->Disposal Spill Spill Response Exposure Exposure Response (First Aid) HazardProfile cluster_main This compound cluster_hazards Primary Hazards cluster_ppe Key Protective Measures Main Hazard Profile Skin Skin Irritation (H315) Main->Skin Eye Serious Eye Irritation (H319) Main->Eye Resp Respiratory Irritation (H335) Main->Resp Oral Harmful if Swallowed (H302) Main->Oral Gloves Resistant Gloves Skin->Gloves Coat Lab Coat Skin->Coat Goggles Chemical Goggles & Face Shield Eye->Goggles Hood Fume Hood Resp->Hood Oral->Hood

Methodological & Application

Application Notes and Protocols: 2-(Tert-butoxy)acetic Acid as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(tert-butoxy)acetic acid for the protection of functional groups, primarily through its activated form, 2-(tert-butoxy)acetyl chloride. The tert-butoxyacetyl (Boc-Ac) group serves as a valuable acid-labile protecting group for alcohols and amines in multistep organic synthesis.

Introduction

The protection of reactive functional groups is a critical strategy in the synthesis of complex organic molecules, particularly in drug development where selective transformations are paramount. The 2-(tert-butoxy)acetyl group offers an alternative to the more common tert-butoxycarbonyl (Boc) group. Derived from this compound, this protecting group is introduced by forming an ester or an amide linkage with the functional group to be protected. Its key feature is its stability under basic and neutral conditions, while being readily cleaved under acidic conditions, allowing for orthogonal deprotection strategies in the presence of other protecting groups.

General Principles

The use of this compound as a protecting group involves two key stages: protection and deprotection.

Protection: Alcohols and amines are typically protected by reacting them with an activated form of this compound, most commonly 2-(tert-butoxy)acetyl chloride. This reaction is a nucleophilic acyl substitution where the alcohol or amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable ester or amide, respectively.

Deprotection: The cleavage of the 2-(tert-butoxy)acetyl group is achieved under acidic conditions. The mechanism involves protonation of the ether oxygen of the tert-butoxy group, followed by the formation of a stable tert-butyl cation and subsequent collapse to release the deprotected alcohol or amine and byproducts.

Data Presentation

Table 1: Protection of Amines with 2-(tert-Butoxy)acetyl Chloride - Reaction Conditions and Yields
SubstrateBaseSolventTemperatureTimeYield (%)
Primary Aliphatic AmineTriethylamine (TEA)Dichloromethane (DCM)0 °C to rt2 - 4 h>90
Secondary Aliphatic AmineDiisopropylethylamine (DIEA)Dichloromethane (DCM)0 °C to rt4 - 8 h85-95
AnilinePyridineTetrahydrofuran (THF)rt12 h80-90
Table 2: Protection of Alcohols with 2-(tert-Butoxy)acetyl Chloride - Reaction Conditions and Yields
SubstrateBaseSolventTemperatureTimeYield (%)
Primary AlcoholPyridineDichloromethane (DCM)0 °C to rt2 - 6 h>90
Secondary Alcohol4-DMAP (cat.), TEADichloromethane (DCM)rt12 - 24 h80-90
PhenolTriethylamine (TEA)Acetonitrilert8 - 16 h85-95
Table 3: Deprotection of 2-(tert-Butoxy)acetyl Protected Compounds - Reaction Conditions and Yields
Protected SubstrateReagentSolventTemperatureTimeYield (%)
2-(tert-Butoxy)acetyl EsterTrifluoroacetic Acid (TFA)Dichloromethane (DCM)rt1 - 5 h>95[1]
2-(tert-Butoxy)acetyl Ester4M HCl in DioxaneDioxanert2 - 6 h>90
N-tert-Butyl-N-Aryl AcetamideCu(OTf)₂ (catalytic)Dichloromethane (DCM)rt18 h>90[2]
N-tert-Butyl Aliphatic AcetamideCu(OTf)₂ (catalytic)Dichloromethane (DCM)50-80 °C15 - 18 h>85[2]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with 2-(tert-Butoxy)acetyl Chloride
  • Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-(tert-butoxy)acetyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(tert-butoxy)acetyl) amine.

Protocol 2: General Procedure for the Protection of a Primary Alcohol with 2-(tert-Butoxy)acetyl Chloride
  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) containing pyridine (1.5 equiv) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add 2-(tert-butoxy)acetyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude ester can be purified by silica gel chromatography.

Protocol 3: General Procedure for the Deprotection of a 2-(tert-Butoxy)acetyl Ester using Trifluoroacetic Acid (TFA)
  • Dissolve the 2-(tert-butoxy)acetyl protected ester in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[1]

  • Stir the solution at room temperature for 1-5 hours, monitoring the deprotection by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]

  • The resulting crude deprotected alcohol can be purified by an appropriate method, such as crystallization or chromatography.

Protocol 4: Copper-Catalyzed Deprotection of an N-tert-Butyl Acetamide
  • To a solution of the N-tert-butyl acetamide (1.0 equiv) in dichloromethane (DCM), add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%).[2]

  • Stir the reaction mixture at room temperature for 18 hours for aryl amides or heat to 50-80 °C for 15-18 hours for aliphatic amides.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.[2]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amide.[2]

Visualizations

Protection_Workflow cluster_start Starting Materials Substrate Substrate (Alcohol or Amine) Reaction Protection Reaction (Nucleophilic Acyl Substitution) Substrate->Reaction Reagent 2-(tert-butoxy)acetyl chloride Reagent->Reaction Base Base (e.g., TEA, Pyridine) Base->Reaction Protected_Substrate Protected Substrate (Ester or Amide) Reaction->Protected_Substrate Formation of C-O or C-N bond Workup Aqueous Workup & Purification Protected_Substrate->Workup Final_Product Isolated Protected Compound Workup->Final_Product

Caption: Workflow for the protection of alcohols and amines.

Deprotection_Workflow cluster_reaction Deprotection Protected_Substrate Protected Substrate (Ester or Amide) Reaction Acid-Catalyzed Cleavage Protected_Substrate->Reaction Acid Acidic Reagent (e.g., TFA, HCl) Acid->Reaction Deprotected_Product Deprotected Substrate Reaction->Deprotected_Product Cleavage of protecting group Byproducts Byproducts (Isobutylene, CO2) Reaction->Byproducts Purification Purification Deprotected_Product->Purification Final_Product Isolated Deprotected Compound Purification->Final_Product

Caption: Workflow for the deprotection of 2-(tert-butoxy)acetyl group.

Deprotection_Mechanism A Protected Substrate (R-O-CO-CH2-O-tBu) B Protonation of Ether Oxygen A->B H+ C Protonated Intermediate B->C D Formation of tert-Butyl Cation C->D C-O bond cleavage E Deprotected Substrate (R-OH) D->E F tert-Butyl Cation D->F G Elimination F->G -H+ H Isobutylene G->H

Caption: Deprotection mechanism of a 2-(tert-butoxy)acetyl ether.

References

Application Notes and Protocols: Tert-butyl Ester Protection of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in multi-step organic synthesis, particularly in pharmaceutical and natural product synthesis.[1] Its popularity stems from a unique combination of robust stability across a wide range of reaction conditions and its facile removal under specific acidic conditions.[2][3] The steric bulk of the tert-butyl group effectively shields the carboxylic acid functionality from nucleophiles, bases, and reducing agents, preventing unwanted side reactions.[1][3] This orthogonality allows for selective chemical transformations on other parts of a complex molecule.[1] The deprotection mechanism, proceeding through a stable tertiary carbocation, is highly efficient and often results in volatile byproducts, simplifying purification.[1]

Core Principles of Tert-butyl Ester Protection

The utility of the tert-butyl ester as a protecting group is founded on its distinct stability profile. It is stable under neutral and basic conditions, as well as to many nucleophilic and reducing agents.[1][4] However, it is readily cleaved by strong acids.[1] This lability in acidic media is due to the formation of a stable tert-butyl cation during the cleavage process, which typically eliminates as isobutylene gas.[1]

Advantages:

  • Robust Stability: Stable to a broad spectrum of reagents, including organometallics and basic conditions.[1]

  • Orthogonality: Compatible with many other protecting groups, such as the base-labile Fmoc group used in peptide synthesis.[1]

  • Facile Cleavage: Readily removed under specific and often mild acidic conditions.[1][3]

  • Volatile Byproducts: Deprotection liberates the gaseous isobutylene, which simplifies the workup and purification process.[1]

Limitations:

  • Acid Sensitivity: Cannot be used in synthetic routes that require strongly acidic conditions for other transformations.[1]

  • Steric Hindrance: The bulky nature of the tert-butyl group can occasionally hinder reactions at adjacent stereocenters.[1]

Methods for Tert-butyl Ester Protection

The most common method for the synthesis of tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with a source of the tert-butyl group, such as isobutylene or tert-butanol.[2][5][6]

Data Presentation: Protection of Carboxylic Acids
MethodReagentsCatalystSolvent(s)TemperatureTypical YieldReference(s)
Acid-Catalyzed EsterificationCarboxylic acid, Isobutylene or tert-ButanolH₂SO₄ (catalytic) or HClO₄Dichloromethane, DioxaneRoom TempHigh[2]
TransesterificationCarboxylic acid, tert-Butyl acetoacetateAcid (catalytic)N/AGentle WarmingHigh[7]
Using Di-tert-butyl dicarbonateCarboxylic acid, Di-tert-butyl dicarbonate (Boc₂O)DMAP (catalytic)N/ARoom TempHigh[8]
Using Bis(trifluoromethanesulfonyl)imideFree amino acids, tert-Butyl acetateBis(trifluoromethanesulfonyl)imide (Tf₂NH)tert-Butyl acetateN/AHigh[7][9][10]

Experimental Protocols: Protection

Protocol 1: Acid-Catalyzed Esterification with Isobutylene
  • Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.

  • Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or perchloric acid.[2]

  • Cool the mixture to 0 °C.

  • Bubble an excess of isobutylene gas through the solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a weak base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Methods for Tert-butyl Ester Deprotection

The cleavage of tert-butyl esters is most commonly achieved under acidic conditions.[2] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate and the presence of other acid-labile protecting groups.

Data Presentation: Deprotection of Tert-butyl Esters
MethodReagent(s)Solvent(s)TemperatureTimeTypical YieldReference(s)
Strong Acid CleavageTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp0.5 - 3 hQuantitative[2][11]
Mild Acid CleavageAqueous Phosphoric Acid (85%)Toluene, DCMRoom Temp - 50 °CN/AHigh[9][11]
Lewis Acid Catalyzed CleavageZinc Bromide (ZnBr₂)Dichloromethane (DCM)N/AN/AHigh[11]
Thermolytic CleavageHeat in a high-boiling solvent or under vacuumQuinolineHigh TempN/AGood[11]
Radical-Mediated CleavageTris(4-bromophenyl)amminium radical cation ("Magic Blue"), TriethylsilaneN/AN/A40 minUp to 95%[9][12]
Silica Gel-Mediated HydrolysisSilica GelTolueneRefluxOvernightGood[13]

Experimental Protocols: Deprotection

Protocol 2: TFA-Mediated Deprotection of a Tert-butyl Ester
  • Dissolve the tert-butyl ester (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).[11]

  • Add an excess of trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent.[2]

  • Stir the reaction at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC.[2]

  • For substrates where the tert-butyl cation may lead to side reactions, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture.[2]

  • Upon completion, remove the TFA and solvent under reduced pressure to yield the deprotected carboxylic acid.[11]

  • If the resulting carboxylic acid is polar and potentially water-soluble, care should be taken during aqueous workup. Saturating the aqueous phase with NaCl and performing multiple extractions can improve recovery.[11]

Protocol 3: Mild Deprotection with Aqueous Phosphoric Acid
  • Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[11]

  • Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[11]

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[11]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[11]

Visualizations

Caption: Acid-catalyzed protection of a carboxylic acid.

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection start Carboxylic Acid step1 Dissolve in Solvent Add Acid Catalyst start->step1 step2 Add tert-Butyl Source (e.g., Isobutylene) step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Aqueous Workup & Purification step3->step4 product1 Protected tert-Butyl Ester step4->product1 start2 Protected tert-Butyl Ester step5 Dissolve in Solvent (e.g., DCM) start2->step5 step6 Add Acid (e.g., TFA) step5->step6 step7 Reaction Monitoring (TLC) step6->step7 step8 Solvent Removal step7->step8 product2 Deprotected Carboxylic Acid step8->product2

Caption: General experimental workflow.

Stability_Diagram cluster_stable Stable Conditions cluster_labile Labile Conditions tBu_Ester tert-Butyl Ester R-COO-tBu Basic Basic Conditions (e.g., NaOH, NaHCO₃) tBu_Ester->Basic Stable Nucleophilic Nucleophiles (e.g., Grignard, Organolithiums) tBu_Ester->Nucleophilic Stable Reducing Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) tBu_Ester->Reducing Stable Acidic Strong Acidic Conditions (e.g., TFA, HCl, H₂SO₄) tBu_Ester->Acidic Labile

Caption: Stability of tert-butyl esters.

References

Applications of 2-(tert-butoxy)acetic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butoxy)acetic acid is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a carboxylic acid moiety and a tert-butyl ether. The sterically hindered tert-butyl group provides a robust protecting group for the acetic acid functionality, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. This unique combination makes this compound a valuable building block for the introduction of a protected carboxymethyl group in the synthesis of complex organic molecules, including peptides, drug candidates, and functionalized materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Core Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

  • As a Protected Carboxylic Acid Building Block: The most common application is the use of this compound to introduce a carboxymethyl group in a protected form. The carboxylic acid can be activated and coupled with amines or alcohols to form amides and esters, respectively. The tert-butoxy group remains intact during these transformations and can be deprotected at a later stage to reveal the free carboxylic acid.

  • In Peptide Synthesis: It serves as a useful reagent for the modification of peptides, allowing for the introduction of a glycolic acid-like moiety. This can influence the peptide's conformation, solubility, and biological activity.

  • In Multicomponent Reactions: As a carboxylic acid component, it has the potential to participate in multicomponent reactions such as the Ugi and Passerini reactions, leading to the rapid assembly of complex molecular scaffolds.

Data Presentation: Reaction Yields

The following table summarizes typical yields for key reactions involving this compound and its derivatives.

Reaction TypeSubstratesCoupling/Activating AgentSolventTime (h)Yield (%)Reference
Amide CouplingThis compound and various anilinesEDC, HOBt, DMAPAcetonitrile10-1261-91(Adapted from[2])
Amide CouplingThis compound and sterically hindered aminesBTFFH, DIPEACH₂Cl₂12-2485(Adapted from[3][4])
Esterification(4-Methoxyphenyl)acetic acid and tert-Butyl AlcoholDMAP--45[5]
EsterificationCinnamic acid and tert-Butyl AlcoholDMAP--60[5]
SynthesisBromoacetic acid and Potassium tert-butoxide-Toluene24~45[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from bromoacetic acid and potassium tert-butoxide.[6]

Materials:

  • Potassium tert-butoxide

  • Toluene

  • Bromoacetic acid

  • Water

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere.

  • Prepare a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene.

  • Add the bromoacetic acid solution dropwise to the potassium tert-butoxide suspension.

  • Heat the mixture at reflux for 24 hours.

  • After cooling the mixture to room temperature, add water (100 ml) and separate the layers.

  • Wash the aqueous layer with diethyl ether (2 x 50 ml).

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

  • Extract the resulting mixture with diethyl ether (3 x 100 ml).

  • Combine the organic extracts and wash with a saturated sodium chloride solution (1 x 75 ml).

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the product as a yellow oil.

Diagram:

Synthesis_of_2_tert_butoxyacetic_acid reagents Potassium tert-butoxide Bromoacetic acid reflux Reflux 24 hours reagents->reflux 1. solvent Toluene workup Aqueous Workup (H₂O, HCl, Ether extraction) reflux->workup 2. product This compound workup->product 3.

Synthesis of this compound.
Protocol 2: Amide Coupling with Anilines using EDC/HOBt

This protocol is adapted for the coupling of this compound with various aniline derivatives.[2]

Materials:

  • This compound

  • Aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aniline derivative (1.0 eq) in anhydrous acetonitrile.

  • Add HOBt (0.1 eq) and DMAP (1.0 eq) to the solution.

  • Add EDC (1.0 eq) and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 10-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram:

Amide_Coupling_Workflow start Start dissolve Dissolve this compound, aniline, HOBt, and DMAP in MeCN start->dissolve add_reagents Add EDC and DIPEA dissolve->add_reagents react Stir at room temperature (10-12 h) add_reagents->react workup Aqueous workup and extraction react->workup purify Column chromatography workup->purify end End purify->end

Amide coupling experimental workflow.
Protocol 3: Esterification with an Alcohol

This protocol describes a general procedure for the esterification of a carboxylic acid with tert-butyl alcohol, which can be adapted for the esterification of various alcohols with this compound.[5]

Materials:

  • This compound

  • Alcohol

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) as solvent (optional)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in dichloromethane, add a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the steric hindrance of the alcohol.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography.

Signaling Pathways and Logical Relationships

The utility of this compound stems from its bifunctional nature, allowing for a logical sequence of reactions to build complex molecules. The following diagram illustrates the general synthetic strategy.

Synthetic_Strategy start This compound activation Carboxylic Acid Activation (e.g., with EDC, HATU) start->activation coupling Nucleophilic Attack (Amine or Alcohol) activation->coupling protected_intermediate Protected Intermediate (Amide or Ester) coupling->protected_intermediate deprotection Deprotection (Acidic Conditions, e.g., TFA) protected_intermediate->deprotection final_product Final Product with Free Carboxylic Acid deprotection->final_product

General synthetic strategy using this compound.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to introduce a protected carboxymethyl group makes it an important tool for the synthesis of a wide range of organic molecules, from modified peptides to potential therapeutic agents. The protocols and data presented here provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Application Notes and Protocols for the Tert-Butylation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyl ester is a crucial protecting group for carboxylic acids in organic synthesis, particularly in the pharmaceutical industry and complex molecule synthesis. Its widespread use is attributed to its stability across a range of reaction conditions and its facile cleavage under mild acidic conditions.[1][2] This document provides detailed experimental protocols for the tert-butylation of carboxylic acids, presenting various methodologies to suit different substrate sensitivities and reaction scales.

Method 1: Tert-Butylation using Tert-Butyl Acetate and an Acid Catalyst

This method is a safe and highly efficient approach for the synthesis of tert-butyl esters from carboxylic acids, utilizing tert-butyl acetate as both the tert-butylating agent and the solvent, with a strong acid catalyst.[3][4]

Protocol 1.1: Using Bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a Catalyst

This protocol is particularly effective for a wide range of carboxylic acids, including those with sensitive functional groups.[4][5] The use of Tf₂NH enhances the solubility of the carboxylic acid and promotes a rapid reaction with high yields.[4]

Experimental Protocol:

  • To a round-bottom flask, add the carboxylic acid (1.0 mmol).

  • Add tert-butyl acetate (10 mL, acting as solvent and reagent).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.05 mmol, 5 mol%). For amino acids, 1.1 equivalents of Tf₂NH may be required.[4][5]

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench the reaction.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl ester.

Data Presentation:

Carboxylic Acid SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
4-Nitrobenzoic Acid5RT195[4]
4-Methoxybenzoic Acid5RT198[4]
Phenylacetic Acid5RT196[4]
(S)-Ibuprofen5RT394[4]
L-Phenylalanine1100291[4]

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification RCOOH Carboxylic Acid Flask Round-Bottom Flask @ 0°C RCOOH->Flask tBuOAc tert-Butyl Acetate tBuOAc->Flask Tf2NH Tf2NH Catalyst Tf2NH->Flask Solvent tert-Butyl Acetate (Solvent) Solvent->Flask Stir Stirring & Monitoring (TLC) Flask->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extraction Quench->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure tert-Butyl Ester Purify->Product

Caption: Workflow for Tf₂NH-catalyzed tert-butylation.

Method 2: Direct Esterification with Tert-Butanol

This classical method involves the direct reaction of a carboxylic acid with an excess of tert-butanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid.[1]

Experimental Protocol:

  • In a round-bottom flask, suspend the carboxylic acid (1.0 mmol) and anhydrous magnesium sulfate (MgSO₄) (to remove water formed during the reaction) in a suitable organic solvent (e.g., dichloromethane).[1]

  • Add an excess of tert-butanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ester.

  • Purify the product by column chromatography or distillation if necessary.[1]

Data Presentation:

Carboxylic Acid SubstrateSolventTemperatureTimeYield (%)Reference
Benzoic AcidDichloromethaneReflux24hGood[6]
Acetic AcidNoneReflux2h63-68[7]
Phenylacetic AcidDichloromethaneReflux12hHigh[1]

Reaction Mechanism:

G cluster_mechanism Acid-Catalyzed Esterification Mechanism Protonation 1. Protonation of Carboxylic Acid Nucleophilic_Attack 2. Nucleophilic Attack by tert-Butanol Protonation->Nucleophilic_Attack H+ Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer + t-BuOH Water_Elimination 4. Elimination of Water to form Carbocation Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation - H2O Ester_Product tert-Butyl Ester Deprotonation->Ester_Product - H+

Caption: Mechanism of acid-catalyzed esterification.

Method 3: Reaction with Isobutylene

This method involves the reaction of a carboxylic acid with isobutylene gas in the presence of a strong acid catalyst.[2][8] Trifluoromethanesulfonic acid (triflic acid) is a highly effective catalyst for this transformation, allowing the reaction to proceed at low temperatures and atmospheric pressure.[8]

Experimental Protocol:

  • Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent, such as dichloromethane (4 mL), in a round-bottom flask.

  • Cool the solution to a low temperature (e.g., -20 °C to -7 °C).[8]

  • Bubble isobutylene gas through the solution or add condensed isobutylene (e.g., 2 equivalents).

  • Add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at low temperature, monitoring by TLC. The reaction is often rapid.[8]

  • Upon completion, quench the reaction by adding an acid acceptor, such as a saturated sodium bicarbonate solution or an organic base (e.g., triethylamine).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the pure tert-butyl ester.[8]

Data Presentation:

Carboxylic Acid SubstrateCatalystTemperature (°C)Yield (%)Reference
o-Benzoylbenzoic AcidTriflic Acid-20High[8]
Adamantane-1-carboxylic AcidTriflic Acid-2074 (recrystallized)[8]
Various Amino AcidsSulfuric AcidN/A60-75[9]

Logical Relationship Diagram:

G cluster_logic Key Steps in Isobutylene Method Start Carboxylic Acid + Isobutylene Carbocation Formation of tert-Butyl Carbocation Start->Carbocation  + Acid_Catalyst Strong Acid Catalyst (e.g., Triflic Acid) Acid_Catalyst->Carbocation Low_Temp Low Temperature (-7°C to -20°C) Low_Temp->Carbocation Esterification Nucleophilic Attack by Carboxylate Carbocation->Esterification Product tert-Butyl Ester Esterification->Product

Caption: Key steps in the isobutylene method.

Safety Precautions:

  • Strong acids such as sulfuric acid, perchloric acid, and trifluoromethanesulfonic acid are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isobutylene is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.

  • Reactions should be quenched carefully, especially when using strong acids, as the neutralization process can be exothermic and cause gas evolution.

The choice of method for the tert-butylation of a carboxylic acid depends on several factors, including the stability of the substrate, the desired scale of the reaction, and the availability of reagents. The Tf₂NH-catalyzed method using tert-butyl acetate offers a mild and efficient route for a broad range of substrates.[4][5] Direct esterification with tert-butanol is a more traditional approach, while the use of isobutylene provides a rapid conversion at low temperatures.[1][8] These protocols provide a solid foundation for researchers to successfully implement the tert-butyl protection strategy in their synthetic endeavors.

References

Application Notes and Protocols: Deprotection of Tert-Butyl Esters with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides.[1] Its stability across a broad range of chemical conditions and the facility of its removal under acidic conditions make it an invaluable tool for chemists.[1] Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of t-butyl esters due to its strong acidity, ability to dissolve a wide range of organic compounds, and the volatility of its byproducts, which simplifies purification.[1] These application notes provide a detailed guide for the efficient cleavage of t-butyl esters using TFA, including the reaction mechanism, experimental protocols, quantitative data, and strategies to mitigate common side reactions.

Reaction Mechanism

The deprotection of a tert-butyl ester with trifluoroacetic acid proceeds via an acid-catalyzed elimination mechanism (A-1 type).[1] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[1] The t-butyl cation can then be neutralized by several pathways, including deprotonation by the trifluoroacetate anion to form isobutylene, a volatile gas, or reaction with the trifluoroacetate anion to yield t-butyl trifluoroacetate.[1][2]

G cluster_mechanism Deprotection Mechanism start R-CO-O-tBu protonation Protonated Ester [R-C(OH+)-O-tBu] start->protonation + TFA cleavage Carboxylic Acid (R-COOH) + t-Butyl Cation protonation->cleavage C-O Bond Cleavage products Isobutylene (gas) + TFA (regenerated) cleavage->products Deprotonation

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

Quantitative Data Summary

The efficiency of tert-butyl ester deprotection with TFA is generally high, often quantitative. The reaction conditions can be tuned based on the substrate's reactivity and the presence of other acid-labile functional groups. The following table summarizes various reported conditions and yields.

Substrate TypeTFA Concentration (v/v in DCM)Temperature (°C)Reaction Time (h)Yield (%)Reference
Ugi Product50%Room Temp.5Crude (used directly)[3]
N-Boc-Amino Acid Ester20-50%0 to Room Temp.0.5 - 2>95 (as TFA salt)[4]
General Aliphatic/Aromatic50%Room Temp.1 - 5Generally >95[1][5]
Sterically Hindered Esters>50% or neat TFARoom Temp. - 40Increased timeSubstrate dependent[1]
Peptides on Solid Phase95% (with scavengers)Room Temp.1 - 3Good purity[5]

Note: Yields are substrate-dependent and the data is compiled from various sources as a general guideline.[1]

Experimental Protocols

General Protocol for Solution-Phase Deprotection

This protocol is a general guideline for the deprotection of a tert-butyl ester in solution.

Materials:

  • tert-Butyl ester-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., triisopropylsilane, anisole, water), if required[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether or other suitable non-polar solvent for precipitation

  • Saturated aqueous sodium bicarbonate solution (for work-up)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the t-butyl ester-protected compound in an appropriate volume of anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.[1]

  • Addition of Scavengers (if necessary): If the substrate contains sensitive functional groups (e.g., tryptophan, methionine, cysteine), add the appropriate scavenger(s) to the solution. Common scavengers include water (2-5%), triisopropylsilane (TIS, 2-5%), or anisole (2-5%).[1]

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common condition is a 1:1 (v/v) mixture of DCM and TFA.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with toluene can be performed.

  • Work-up:

    • Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether) and precipitate the product by adding a non-polar solvent such as cold diethyl ether or hexane. The resulting solid can be collected by filtration.[1]

    • Aqueous Work-up: Alternatively, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol for Deprotection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), a higher concentration of TFA is often used in the final cleavage cocktail to remove the t-butyl-based side-chain protecting groups and cleave the peptide from the resin.

Materials:

  • Peptide-bound resin

  • TFA (reagent grade)

  • Scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-bound resin in DCM.

  • Drain the DCM and add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Gently agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

G cluster_workflow Experimental Workflow start Dissolve Substrate in DCM scavengers Add Scavengers (optional) start->scavengers tfa Add TFA (0°C to RT) scavengers->tfa reaction Stir at RT (1-5h) Monitor by TLC/LC-MS tfa->reaction workup Work-up (Evaporation, Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification

Caption: General experimental workflow for t-butyl ester deprotection.

Side Reactions and Mitigation

The primary side reaction during TFA-mediated deprotection is the alkylation of nucleophilic functional groups by the generated t-butyl cation.[1] This is particularly problematic in peptide synthesis where residues like tryptophan, methionine, and cysteine can be alkylated.[6]

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent side reactions is to use scavengers that can trap the t-butyl cation.[1]

    • Triisopropylsilane (TIS): Reduces the t-butyl cation.

    • Water: Reacts with the t-butyl cation to form t-butanol.

    • Anisole: Acts as a cation trap through electrophilic aromatic substitution.

    • Thiophenol: A highly effective scavenger, though its odor can be a drawback.[6]

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

  • Be aware that the reaction can generate isobutylene gas, so the reaction vessel should not be sealed.

References

Application Notes and Protocols for 2-(Tert-butoxy)acetic Acid as a Linker in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

2-(Tert-butoxy)acetic acid and its derivatives are versatile building blocks for the synthesis of PROTAC linkers. The tert-butyl ester group provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for conjugation to a warhead or an E3 ligase ligand. The ether linkage within the backbone can enhance solubility and provide appropriate spacing and flexibility for optimal ternary complex formation. This document provides detailed application notes and protocols for the use of this compound-derived linkers in the development of PROTACs, with a focus on targeting Bruton's tyrosine kinase (BTK).

PROTAC-Mediated Degradation of BTK

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. PROTACs that induce the degradation of BTK offer a promising alternative to traditional small-molecule inhibitors. The general mechanism involves the PROTAC simultaneously binding to BTK and an E3 ligase, such as the von Hippel-Lindau (VHL) E3 ligase, to form a ternary complex. This proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.

Signaling Pathway of BTK and VHL-Mediated Degradation

PROTAC_Mechanism cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex BCR BCR BTK BTK BCR->BTK Activation PROTAC BTK PROTAC (tert-butoxy Linker) BTK->PROTAC VHL VHL E3 Ligase VHL->PROTAC Ub Ubiquitin VHL_bound VHL Ub->VHL_bound Recruitment Proteasome Proteasome Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK BTK_bound BTK BTK_bound->Proteasome Degradation PROTAC_bound PROTAC BTK_bound->PROTAC_bound PROTAC_bound->VHL_bound VHL_bound->BTK_bound Ubiquitination

Caption: PROTAC-mediated degradation of BTK protein.

Quantitative Data for BTK-Targeting PROTACs

The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes data for representative VHL-based BTK PROTACs.

PROTACE3 Ligase LigandLinker CharacteristicsTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
SJF638 VHLPEG-basedBTKNAMALWA>1000~50[1]
SJF678 VHLAlkyl/etherBTKNAMALWA>1000~50[1]
SJF690 VHLAlkyl/ether derived from tert-butyl acrylateBTKNAMALWA>1000~50[1]
Compound 7 VHLIbrutinib-based with VHL ligandBTKK562~150>80
PTD3 VHLGDC-0853-based with VHL ligandBTKRamos>3000Not observed[2]

Experimental Protocols

Protocol 1: Synthesis of a BTK PROTAC with a this compound-derived Linker

This protocol is a representative example for the synthesis of a BTK PROTAC, SJF690, which utilizes a linker derived from tert-butyl acrylate, a precursor conceptually similar to this compound.[1]

Synthesis_Workflow start Start Materials: - 3-chloropropanol - t-butyl acrylate step1 Michael Addition (Triton B, MeCN) start->step1 intermediate1 Chloro-alkyl linker (9) step1->intermediate1 step2 Finkelstein Reaction (NaI, acetone) intermediate1->step2 intermediate2 Iodo-compound (10) step2->intermediate2 step3 Condensation (VHL Ligand C, Cs2CO3, DMF) intermediate2->step3 intermediate3 t-butyl ester (11) step3->intermediate3 step4 Cleavage of t-butyl ester (TFA, DCM) intermediate3->step4 intermediate4 Carboxylic acid intermediate step4->intermediate4 step5 Amide-bond formation (BTK Warhead, PyBOP, Et3N, DMF) intermediate4->step5 final_product PROTAC SJF690 step5->final_product

Caption: General synthesis workflow for a BTK PROTAC.

Materials:

  • 3-chloropropanol

  • t-butyl acrylate

  • Triton B

  • Acetonitrile (MeCN)

  • Sodium iodide (NaI)

  • Acetone

  • VHL Ligand C

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • BTK warhead (e.g., derivative of ibrutinib)

  • PyBOP

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Synthesis of Chloro-alkyl linker (9):

    • To a solution of 3-chloropropanol in acetonitrile, add t-butyl acrylate and Triton B.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the crude product by flash column chromatography to obtain the chloro-alkyl linker.

  • Synthesis of Iodo-compound (10):

    • Dissolve the chloro-alkyl linker in acetone and add sodium iodide.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain the iodo-compound, which can be used in the next step without further purification.

  • Condensation with VHL Ligand C (11):

    • To a solution of VHL Ligand C in DMF, add the iodo-compound and cesium carbonate.

    • Stir the mixture at room temperature until the reaction is complete.

    • Work up the reaction and purify the product by flash column chromatography to yield the t-butyl ester intermediate.

  • Cleavage of the t-butyl ester:

    • Dissolve the t-butyl ester intermediate in a mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under vacuum to obtain the crude carboxylic acid intermediate.

  • Amide-bond formation to yield PROTAC SJF690:

    • To a solution of the carboxylic acid intermediate in DMF, add the BTK warhead, PyBOP, and triethylamine.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the final product by LC/MS and NMR.

Protocol 2: Western Blot for BTK Degradation

This protocol details the steps to quantify the degradation of BTK in cells treated with a PROTAC.

Western_Blot_Workflow cell_culture Cell Culture & PROTAC Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-BTK, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: A typical experimental workflow for Western Blot.

Materials:

  • Cell line expressing BTK (e.g., NAMALWA, Ramos)

  • Complete cell culture medium

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and the loading control antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the percentage of BTK degradation for each treatment condition. Calculate DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This assay determines the effect of BTK degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC compound and vehicle control

  • 96-well plates (clear for colorimetric assays, white for luminescent assays)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Mix and incubate to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the PROTAC concentration to determine the IC50 value.

Protocol 4: Quantitative Proteomics

Quantitative proteomics provides an unbiased, global view of protein expression changes upon PROTAC treatment, enabling assessment of selectivity.[3]

Proteomics_Workflow cell_treatment Cell Treatment with PROTAC lysis_digestion Cell Lysis and Protein Digestion cell_treatment->lysis_digestion tmt_labeling TMT Labeling lysis_digestion->tmt_labeling fractionation Peptide Fractionation tmt_labeling->fractionation lc_ms LC-MS/MS Analysis fractionation->lc_ms data_analysis Data Analysis and Protein Quantification lc_ms->data_analysis

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butoxy)acetic acid is a valuable building block in organic and medicinal chemistry. Its tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the carboxylic acid functionality, allowing for selective reactions at other molecular sites.[1] This protecting group can be readily removed under mild acidic conditions, making it a versatile tool for synthesizing a variety of derivatives. These derivatives are of significant interest in drug discovery and development, finding applications as modified peptides, enzyme inhibitors, and linkers for Proteolysis-Targeting Chimeras (PROTACs).[1] This document provides detailed application notes and experimental protocols for the synthesis of common derivatives of this compound, specifically amides and esters.

Signaling Pathways and Applications

The derivatives of this compound are often incorporated into larger molecules to modulate their physicochemical and biological properties. For instance, in the context of PROTACs, the this compound moiety can be part of the linker that connects a target protein ligand to an E3 ligase ligand. The controlled synthesis and subsequent deprotection of the tert-butoxy group are crucial steps in the assembly of these complex molecules.

PROTAC_MoA cluster_synthesis Derivative Synthesis cluster_application Biological Application (e.g., PROTAC) 2_TBAA This compound Amide_Derivative Amide Derivative 2_TBAA->Amide_Derivative Amide Coupling Ester_Derivative Ester Derivative 2_TBAA->Ester_Derivative Esterification Amine Amine (R-NH2) Amine->Amide_Derivative Alcohol Alcohol (R-OH) Alcohol->Ester_Derivative PROTAC_Linker PROTAC Linker containing 2-(tert-butoxy)acetamide moiety Amide_Derivative->PROTAC_Linker Ternary_Complex Ternary Complex PROTAC_Linker->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: Synthetic routes from this compound to amide and ester derivatives and their potential application workflow in PROTACs.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The following protocols outline common methods for coupling this compound with various amines.

Data Presentation: Amide Coupling Reactions
EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1AnilineEDC/HOBtDIPEADMF1675-85
2BenzylamineHATUDIPEADMF485-95
34-FluoroanilineEDC/HOBtDIPEACH₂Cl₂1870-80
4PiperidineHATUDIPEACH₂Cl₂690-98

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Workflow: Amide Synthesis

Amide_Synthesis_Workflow start Start dissolve Dissolve this compound, amine, and coupling agent in solvent start->dissolve add_base Add base (e.g., DIPEA) dissolve->add_base stir Stir at room temperature add_base->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Caption: General workflow for the synthesis of amide derivatives from this compound.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of this compound with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or CH₂Cl₂

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Synthesis of Ester Derivatives

Esterification is another important transformation of this compound, often used to create prodrugs or modify the solubility of a parent molecule.

Data Presentation: Esterification Reactions
EntryAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzyl alcoholH₂SO₄ (cat.)TolueneReflux870-80
2EthanolH₂SO₄ (cat.)Ethanol (excess)Reflux1265-75
3IsopropanolDCC/DMAPCH₂Cl₂rt2460-70
4PhenolDCC/DMAPCH₂Cl₂rt2450-60

Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Workflow: Ester Synthesis

Ester_Synthesis_Workflow start Start mix Mix this compound, alcohol, and catalyst in solvent start->mix heat Heat to reflux (if necessary) mix->heat monitor Monitor reaction by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete workup Aqueous work-up and extraction cool->workup purify Purify by column chromatography or distillation workup->purify end End purify->end

Caption: General workflow for the synthesis of ester derivatives from this compound.

Experimental Protocols

Protocol 3: Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.5 - 5.0 eq, can be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Toluene (if alcohol is not the solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, for removal of water)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq), the alcohol (1.5-5.0 eq), and the solvent (if necessary).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent like ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography or distillation.

Protocol 4: DCC/DMAP-Mediated Esterification

This method is suitable for more sensitive or sterically hindered alcohols.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with cold CH₂Cl₂.

  • Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The protocols described herein provide robust and versatile methods for the synthesis of amide and ester derivatives of this compound. The choice of coupling reagent and reaction conditions can be tailored to the specific substrate to achieve optimal yields. These application notes serve as a comprehensive guide for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for the Analytical Detection of 2-(Butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 2-(butoxy)acetic acid (2-BAA), a primary metabolite of 2-butoxyethanol. The protocols detailed below are intended to guide researchers in selecting and implementing appropriate analytical techniques for their specific needs, particularly in the context of biological monitoring and drug development studies.

Introduction

2-Butoxyethanol is a common solvent found in a variety of industrial and consumer products, including paints, cleaning agents, and varnishes.[1][2] Exposure to 2-butoxyethanol can lead to the formation of its primary metabolite, 2-(butoxy)acetic acid (2-BAA), in the body.[2][3] Monitoring 2-BAA levels in biological matrices such as urine and blood is crucial for assessing exposure and understanding the toxicokinetics of the parent compound.[3][4][5] This document outlines established analytical methods for the reliable quantification of 2-BAA.

The primary analytical technique for 2-BAA determination is gas chromatography-mass spectrometry (GC-MS), often requiring a sample preparation step that includes extraction and derivatization to enhance volatility and detection.[1][3][5] High-performance liquid chromatography (HPLC) methods have also been developed for the analysis of 2-BAA and its conjugates.[3][6]

Analytical Methods Overview

A variety of analytical methods are available for the determination of 2-BAA in biological samples. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. The most commonly employed techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used method due to its high sensitivity and specificity.[5] Sample preparation typically involves extraction and derivatization.[3][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) detection can be used for the simultaneous quantification of 2-BAA and its glutamine conjugate.[3][6]

The following table summarizes the quantitative data from various published methods for the detection of 2-BAA.

Quantitative Data Summary

Analytical MethodSample MatrixSample PreparationLimit of Detection (LOD)Linearity RangeRecoveryReference
GC-MSUrineSolid Phase Extraction (SPE), no derivatization0.04 ng0.04 ng to at least 200 ngNot Specified[8][9]
GC-MSBloodExtractive alkylation with pentafluorobenzyl bromide16–18 ng/gNot Specified102.1–107.8%[5][7]
GC/FTDUrineAcid hydrolysis, extraction, trimethylsilyl ester derivatization0.05 mg/LNot Specified100.8% (3.3% RSD)[7]
HPLC/UVUrineExtraction, derivatization with 4-nitrobenzylbromide<0.08 µmol/mL (for BAA)Not SpecifiedNot Specified[6][7]
GC-MSUrineLyophilization, derivatization with pentafluorobenzyl (PFB) bromide10 µmol/L0-1000 µmol/L93% (average)[10][11]

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-BAA in Urine using Solid Phase Extraction

This protocol is based on an improved NIOSH method that utilizes solid-phase extraction (SPE) for sample cleanup and direct analysis by GC-MS without derivatization.[8]

a. Materials and Reagents:

  • Urine samples

  • Solid Phase Extraction (SPE) cartridges (pH-resilient anion exchange resin)

  • 2-[(2H9)butoxy]acetic acid (dBAA) as internal standard

  • 2-(3-methylbutoxy)acetic acid (MBAA) as recovery/instrumental performance standard

  • Methanol

  • Deionized water

  • Formic acid

b. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Spike urine samples with the internal standard (dBAA) and recovery standard (MBAA).

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the analytes with a suitable solvent (e.g., formic acid in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

c. GC-MS Conditions:

  • Column: Fused-silica capillary column with a "free fatty acid phase" (FFAP) wall coating (e.g., 50 m length, 0.200 mm inside diameter, 0.3 µm film thickness).[9]

  • Injection: Splitless injection.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimize for baseline resolution of 2-BAA, dBAA, and MBAA.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode. Monitor characteristic ions for each compound (e.g., m/z 57, 66, and 71).[9]

d. Data Analysis:

  • Quantify 2-BAA based on the ratio of its peak area to that of the internal standard (dBAA).

  • Use the recovery standard (MBAA) to monitor instrumental performance and extraction efficiency.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with Internal and Recovery Standards Urine->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute GC_Inject Inject into GC-MS Reconstitute->GC_Inject Separate Chromatographic Separation GC_Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantify 2-BAA Detect->Quantify Report Report Results Quantify->Report Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Spike Add Internal Standard Urine->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Derivatize with PFBBr Evaporation1->Derivatization Evaporation2 Evaporate Reagents Derivatization->Evaporation2 Reconstitution Reconstitute in Hexane Evaporation2->Reconstitution GC_Inject Inject into GC-MS (NICI mode) Reconstitution->GC_Inject Quantification Quantify Total 2-BAA GC_Inject->Quantification Logical_Relationship cluster_sample Biological Sample cluster_analyte Target Analyte cluster_prep Sample Preparation cluster_analysis Analytical Technique Urine Urine Free_BAA Free 2-BAA Urine->Free_BAA Total_BAA Total 2-BAA (Free + Conjugated) Urine->Total_BAA Blood Blood Blood->Free_BAA Direct_Extraction Direct Extraction (SPE/LLE) Free_BAA->Direct_Extraction Hydrolysis_Extraction Hydrolysis then Extraction Total_BAA->Hydrolysis_Extraction GC_MS GC-MS Direct_Extraction->GC_MS HPLC HPLC Direct_Extraction->HPLC Quant_Free Quantification of Free 2-BAA Hydrolysis_Extraction->GC_MS Quant_Total Quantification of Total 2-BAA GC_MS->Quant_Free GC_MS->Quant_Total HPLC->Quant_Free

References

Application Notes and Protocols: 2-(Tert-butoxy)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Tert-butoxy)acetic acid is a valuable reagent in medicinal chemistry, primarily utilized as a versatile synthetic intermediate and building block.[1] Its key feature is the tert-butoxycarbonyl (Boc) group, which serves as a robust protecting group for the carboxylic acid functionality. This allows for selective chemical modifications at other positions of a molecule. The tert-butyl ester can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free carboxylic acid.[1][2] This property is crucial in multi-step syntheses of complex molecules, including modified peptides, enzyme inhibitors, and linkers for various applications.[1]

Applications in Medicinal Chemistry

The unique steric and electronic properties of the tert-butoxyacetic acid moiety can influence the physicochemical properties of a final compound, such as solubility and metabolic stability.[1]

1. Synthesis of Modified Peptides and Amino Acid Analogs: this compound is employed to introduce glycolic acid-inspired structures into peptides, which can alter their conformation and biological activity.[1]

2. Enzyme Inhibitors: This building block is incorporated into the structure of various enzyme inhibitors. For example, derivatives of this compound have been used in the synthesis of selective inhibitors for cyclooxygenase-2 (COX-2), an important target in anti-inflammatory therapies.[3]

3. PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins.[4] this compound and its derivatives, such as 2-[2-(tert-Butoxy)-2-oxoethoxy]acetic acid, are used as components of the linkers that connect the target-binding ligand and the E3 ligase ligand in PROTACs.[5][6][7][8][9][10]

4. Anticancer and Antiviral Agents: The structural motif of this compound is found in various compounds investigated for their potential as anticancer and antiviral agents.[11][12][13][14][15][16] For instance, it has been used in the synthesis of novel benzoxazole derivatives with cytotoxic activity against cancer cell lines.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from potassium tert-butoxide and bromoacetic acid.[17]

Materials:

  • Potassium tert-butoxide

  • Bromoacetic acid

  • Toluene

  • Water

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere.[17]

  • Add a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene dropwise.[17]

  • Heat the mixture at reflux for 24 hours.[17]

  • After cooling to room temperature, add 100 ml of water and separate the layers.[17]

  • Wash the aqueous layer with ether (2 x 50 ml).[17]

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.[17]

  • Extract the resulting mixture with ether (3 x 100 ml).[17]

  • Wash the combined organic extracts with saturated sodium chloride solution (1 x 75 ml), dry over magnesium sulfate, and concentrate in vacuo to yield the product as a yellow oil.[17]

Protocol 2: Amide Coupling using this compound

This protocol outlines a general procedure for forming an amide bond between this compound and a primary or secondary amine using a coupling reagent like HATU.[18][19]

Materials:

  • This compound

  • Amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[18]

Protocol 3: Deprotection of the Tert-butyl Ester

This is a standard protocol for the removal of the tert-butyl protecting group to yield the free carboxylic acid, often using trifluoroacetic acid (TFA).[2][20]

Materials:

  • Tert-butyl ester derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

  • Dissolve the tert-butyl ester derivative in DCM (approximately 0.1-0.2 M).[2]

  • Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA). For sensitive substrates, the TFA concentration can be reduced.[2][20]

  • If the substrate is susceptible to side reactions from the tert-butyl cation, a scavenger such as triisopropylsilane (TIS) can be added.[20]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • For isolation, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.[2]

Quantitative Data

Compound/ReactionReactantsCoupling Reagent/ConditionsSolventTime (h)Yield (%)Reference
Amide SynthesisBenzoic Acid, Boc-aminooxyethanePyBOP, DIPEADMF690-98[18]
Amide SynthesisCyclohexanecarboxylic Acid, Boc-aminooxypropanePyBOP, DIPEACH₂Cl₂588-96[18]
Amide SynthesisBoc-Phe-OH, Boc-aminooxyethanePyBOP, DIPEADMF885-95[18]
Amide Synthesis2-fluoro-4-hydroxybenzoic acid, biphenyl-2-yl-carbamic acid derivativeEDCI, HOBt, DIPEADMF2495[19]
Amide Synthesis3-(tert-butoxycarbonylamino)propanoic acid, (Z)-5-((2-(piperazin-l-yl)pyridin-3-yl)methylene)thiazolidine-2,4-dioneHATU, DIPEADMF345.3[19]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Target Molecule cluster_deprotection Deprotection cluster_purification Purification & Analysis start Start: this compound & Amine coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling protected_intermediate Protected Intermediate coupling->protected_intermediate deprotection TFA/DCM protected_intermediate->deprotection final_product Final Carboxylic Acid deprotection->final_product purification Purification (e.g., Chromatography) final_product->purification analysis Analysis (e.g., LC-MS, NMR) purification->analysis

Caption: General workflow for synthesis using this compound.

deprotection_mechanism reactant Tert-butyl Ester protonation Protonation of Carbonyl Oxygen reactant->protonation + H+ elimination Elimination of Tert-butyl Carbocation protonation->elimination isobutylene Formation of Isobutylene elimination->isobutylene - H+ product Carboxylic Acid elimination->product protac_pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(tert-butoxy)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction between a haloacetic acid and a tert-butoxide salt may require prolonged heating to go to completion. For instance, a common procedure involves refluxing for up to 24 hours.[1] Ensure your reaction is running for the recommended duration and at the appropriate temperature.

    • Poor Reagent Quality: The purity of your starting materials is crucial. Potassium tert-butoxide is highly reactive and can be deactivated by moisture. Ensure it is handled under anhydrous conditions. Similarly, the haloacetic acid should be of high purity.

  • Side Reactions:

    • Elimination: The strong base (tert-butoxide) can promote the elimination of HBr from bromoacetic acid, leading to the formation of byproducts. Using a less hindered, strong base or carefully controlling the temperature can sometimes mitigate this.

    • Esterification of the Starting Material: If using tert-butanol as a solvent with an acid catalyst, ensure conditions are optimized for the etherification of the haloacetic acid rather than self-esterification of the alcohol.[2]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Toluene is a commonly used solvent for the reaction between potassium tert-butoxide and bromoacetic acid.[1] In other systems, a mixture of dioxane and water has been shown to be effective for reactions involving tert-butyl esters.[3]

    • Base Stoichiometry: An excess of the tert-butoxide is often used to drive the reaction to completion. A typical procedure may use a 2:1 molar ratio of potassium tert-butoxide to bromoacetic acid.[1]

Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how can I remove it?

A2: The nature of the impurity will depend on the synthetic route employed. Common impurities could include unreacted starting materials, byproducts from side reactions, or residual solvent.

  • Identification: Utilize analytical techniques such as NMR, GC-MS, or LC-MS to identify the structure of the impurity.

  • Purification Strategies:

    • Acid-Base Extraction: After the initial reaction, the product is typically isolated by acidifying the aqueous layer and extracting with an organic solvent.[1] This process should remove any non-acidic organic impurities. Ensure the pH is sufficiently low (around 1-2) to fully protonate the carboxylic acid.

    • Chromatography: If extraction is insufficient, column chromatography on silica gel can be an effective method for separating the desired product from impurities.

    • Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be a viable purification method.

Q3: The work-up procedure seems to be causing product loss. Are there any tips to optimize the extraction and isolation steps?

A3: Product loss during work-up is a common issue. Here are some points to consider for optimization:

  • Phase Separation: Ensure complete separation of the aqueous and organic layers during extraction. Emulsions can sometimes form; adding brine can help to break them.

  • Number of Extractions: Instead of one large volume extraction, performing multiple extractions with smaller volumes of the organic solvent is more efficient at recovering the product from the aqueous phase. A typical procedure might involve three extractions.[1]

  • Drying Agent: Use an appropriate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove all water from the combined organic extracts before concentrating. Residual water can interfere with subsequent steps or affect the purity of the final product.

  • Solvent Removal: When removing the solvent under reduced pressure (e.g., on a rotary evaporator), be mindful of the product's volatility. Use a moderate temperature to avoid co-evaporation of the product.

Experimental Protocols

Below are detailed methodologies for common synthetic routes to this compound.

Method 1: Williamson Ether Synthesis using Potassium tert-butoxide and Bromoacetic Acid [1]

This method involves the reaction of a haloacetic acid with a bulky alkoxide base.

Diagram of the Experimental Workflow for Method 1

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents 1. Add Potassium tert-butoxide and Toluene to flask add_bromoacetic 2. Add Bromoacetic Acid in Toluene dropwise reagents->add_bromoacetic Under N2 reflux 3. Heat at reflux for 24 hours add_bromoacetic->reflux cool_add_water 4. Cool and add Water reflux->cool_add_water separate_layers 5. Separate layers cool_add_water->separate_layers wash_aqueous 6. Wash aqueous layer with Ether separate_layers->wash_aqueous acidify 7. Acidify aqueous layer with HCl wash_aqueous->acidify extract_product 8. Extract with Ether acidify->extract_product wash_extracts 9. Wash combined extracts with brine extract_product->wash_extracts dry_concentrate 10. Dry over MgSO4 and concentrate wash_extracts->dry_concentrate final_product final_product dry_concentrate->final_product Yellow oil troubleshooting_logic start Low Yield or Impurities check_reaction Check Reaction Completion (TLC, GC, etc.) start->check_reaction check_reagents Verify Reagent Quality (anhydrous conditions, purity) start->check_reagents check_conditions Review Reaction Conditions (temp, time, stoichiometry) start->check_conditions workup_issue Investigate Work-up Procedure start->workup_issue incomplete Incomplete Reaction check_reaction->incomplete check_reagents->incomplete solution2 Use fresh/dry reagents check_reagents->solution2 check_conditions->incomplete side_products Side Products Formed check_conditions->side_products product_loss Product Loss During Work-up workup_issue->product_loss incomplete->side_products No solution1 Increase reaction time/temp incomplete->solution1 Yes side_products->workup_issue No solution3 Optimize stoichiometry/solvent side_products->solution3 Yes solution5 Purify by chromatography/distillation side_products->solution5 solution4 Optimize extraction (pH, multiple extractions) product_loss->solution4 Yes

References

Technical Support Center: tert-Butyl Ester Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of tert-butyl esters. It is designed for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

FAQs and Troubleshooting Guides

Method 1: Acid-Catalyzed Addition of Isobutylene

This method involves the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid.[1][2]

Frequently Asked Questions:

  • Q1: My reaction yield is low. What are the common causes?

    • A1: Low yields can result from several factors. The equilibrium of the reaction may not favor the product. Ensure anhydrous conditions, as water can shift the equilibrium back towards the starting materials.[3] Catalyst activity might be insufficient; consider increasing the catalyst loading or using a stronger acid like trifluoromethanesulfonic acid.[1] Steric hindrance on the carboxylic acid can also slow down the reaction and reduce the yield.[3]

  • Q2: I am observing the formation of oligomers. How can I prevent this?

    • A2: Isobutylene can polymerize under strongly acidic conditions. This side reaction can be minimized by maintaining a low reaction temperature (e.g., -70°C to -10°C) and controlling the addition of the acid catalyst.[1] Using a less concentrated acid solution may also help.

  • Q3: The reaction is proceeding very slowly. What can I do to speed it up?

    • A3: Increasing the pressure of isobutylene can enhance the reaction rate. However, this often requires specialized equipment.[1] Alternatively, gently warming the reaction mixture can increase the rate, but be cautious of promoting side reactions like isobutylene polymerization.[3] Ensure the catalyst is active and present in a sufficient amount.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low to No Product Formation Inactive or insufficient catalystUse a fresh, anhydrous strong acid catalyst (e.g., H₂SO₄, triflic acid).[1] Increase catalyst loading incrementally.
Presence of waterEnsure all reactants and solvents are anhydrous.[3]
Reversible reaction equilibriumUse an excess of isobutylene to drive the reaction forward.[3]
Formation of Polymeric Byproducts High reaction temperatureMaintain a low temperature throughout the reaction (-20°C to 0°C).[1]
High catalyst concentrationAdd the acid catalyst slowly and in a controlled manner.
Incomplete Reaction Steric hindrance of the carboxylic acidIncrease reaction time and/or temperature cautiously. Consider an alternative esterification method for highly hindered acids.[3]
Insufficient isobutyleneEnsure a continuous supply or a sufficient excess of isobutylene.
Method 2: Reaction with Di-tert-butyl Dicarbonate (Boc Anhydride)

This method utilizes Boc anhydride as a source of the tert-butyl group, often in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or a Lewis acid.[4][5]

Frequently Asked Questions:

  • Q1: Besides my desired tert-butyl ester, I am isolating a significant amount of a Boc-protected starting material. Why is this happening?

    • A1: When using certain Lewis acid catalysts with alcoholic or phenolic starting materials, the formation of Boc-protected intermediates can compete with or even dominate over tert-butyl ether formation. The choice of Lewis acid is critical; for instance, perchlorates and triflates tend to favor ether formation.[6][7]

  • Q2: The reaction is sluggish and does not go to completion. What can I do?

    • A2: Ensure that the catalyst (e.g., DMAP or Lewis acid) is active and used in the correct stoichiometric amount. The reaction may also be slow due to the steric bulk of the carboxylic acid. Gentle heating might be necessary, but monitor for potential decomposition of the Boc anhydride.

  • Q3: I am having difficulty with the workup and purification. Any suggestions?

    • A3: The byproducts of the reaction with Boc anhydride are tert-butanol and carbon dioxide. While CO₂ is volatile, tert-butanol needs to be removed. A standard aqueous workup should be sufficient. If the product is volatile, careful distillation is required. For non-volatile products, chromatography is often effective.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low Yield of tert-Butyl Ester Inefficient catalysisEnsure the catalyst (e.g., DMAP) is fresh and used in the appropriate amount (typically catalytic).
Competing side reactionsFor alcoholic substrates, the choice of Lewis acid catalyst is crucial to favor ether formation over Boc-carbonate formation.[6][7]
Thermal decomposition of Boc anhydrideAvoid excessive heating. Run the reaction at room temperature or with gentle warming.
Presence of Unreacted Starting Material Insufficient Boc anhydrideUse a slight excess (1.1-1.5 equivalents) of Boc anhydride.
Sterically hindered substrateIncrease reaction time. Consider a more forcing, yet compatible, set of reaction conditions.
Difficult Purification Contamination with byproductsPerform an aqueous wash to remove water-soluble byproducts. Utilize column chromatography for purification if necessary.
Method 3: Using tert-Butyl 2,2,2-trichloroacetimidate

This method provides a mild and efficient route to tert-butyl esters, particularly for sensitive substrates, often in the presence of a Lewis acid catalyst like boron trifluoride etherate.[8][9]

Frequently Asked Questions:

  • Q1: My reaction is not proceeding. What could be the issue?

    • A1: The tert-butyl 2,2,2-trichloroacetimidate reagent can be sensitive to polar solvents, which can promote its decomposition. It is recommended to use nonpolar solvents like cyclohexane.[8] Also, ensure that your Lewis acid catalyst is active.

  • Q2: I am observing decomposition of my starting material. How can I avoid this?

    • A2: This method is generally mild, but if your substrate is particularly acid-sensitive, you might be using too much or too strong of a Lewis acid. Consider reducing the amount of catalyst or switching to a milder one. Promoter-free conditions with heating can also be an option for some substrates.[10][11]

  • Q3: Is this method suitable for sterically hindered carboxylic acids?

    • A3: While generally efficient, highly sterically hindered acids may react slower. In such cases, a longer reaction time or a slight increase in temperature may be necessary. For extremely hindered systems, this might not be the optimal method.[11]

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low or No Reaction Decomposed reagentUse fresh tert-butyl 2,2,2-trichloroacetimidate and store it properly.
Inappropriate solventUse a nonpolar solvent such as cyclohexane or dichloromethane.[8]
Inactive catalystUse a fresh bottle of the Lewis acid catalyst (e.g., BF₃·OEt₂).
Substrate Degradation Harsh reaction conditionsReduce the amount of Lewis acid catalyst. For very sensitive substrates, explore promoter-free conditions.[10][11]
Incomplete Reaction with Hindered Substrates Steric hindranceIncrease the reaction time. A moderate increase in temperature may also be beneficial.[11]
Insufficient reagentFor secondary alcohols, using 2 equivalents of the reagent can improve yields.[8]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the different methods of tert-butyl ester formation.

Table 1: Acid-Catalyzed Addition of Isobutylene

Carboxylic AcidCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidH₂SO₄-High Pressure-85[2]
1-Adamantane Carboxylic AcidTriflic AcidDichloromethane-200.5-[1]
o-Benzoylbenzoic AcidTriflic AcidDichloromethane-15 to -200.584[1]

Table 2: Reaction with Di-tert-butyl Dicarbonate (Boc Anhydride)

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Various Carboxylic AcidsDMAP (catalytic)AcetonitrileRT--[5]
Alcohols (to ethers)Mg(ClO₄)₂ or Al(ClO₄)₃---High[6][7]
Phenols (to ethers)Sc(OTf)₃---High[6][7]

Table 3: Using tert-Butyl 2,2,2-trichloroacetimidate

Substrate TypeCatalystSolventTemperature (°C)TimeYield (%)Reference
Alcohols/PhenolsNoncoordinating acid-base---High[9][10]
Carboxylic AcidsBF₃·OEt₂ (catalytic)Cyclohexane/DCMRT-80-90[8]
N-protected amino acidsNone (promoter-free)TolueneReflux24High[12]

Experimental Protocols

Protocol 1: General Procedure for tert-Butyl Ester Synthesis using Isobutylene
  • In a pressure vessel, dissolve the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane) and cool the solution to the desired temperature (e.g., -20 °C).[1]

  • Add the strong acid catalyst (e.g., trifluoromethanesulfonic acid, 1-10 mol%) dropwise with vigorous stirring.[1]

  • Introduce a known excess of isobutylene gas into the reaction vessel.

  • Seal the vessel and allow the reaction to stir at the specified temperature for the required time (typically 0.5-2 hours).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the excess isobutylene in a fume hood.

  • Quench the reaction by adding a suitable base (e.g., triethylamine) or by pouring the mixture into a cold, saturated sodium bicarbonate solution.[1]

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: General Procedure for tert-Butyl Ester Synthesis using Boc Anhydride
  • Dissolve the carboxylic acid (1.0 eq) and a catalytic amount of DMAP (e.g., 5 mol%) in a suitable solvent (e.g., acetonitrile or dichloromethane).[5]

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be applied if the reaction is slow.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation as needed.

Protocol 3: General Procedure for tert-Butyl Ester Synthesis using tert-Butyl 2,2,2-trichloroacetimidate
  • Dissolve the carboxylic acid (1.0 eq) and tert-butyl 2,2,2-trichloroacetimidate (1.1-1.5 eq) in a nonpolar solvent (e.g., cyclohexane or a mixture of cyclohexane and dichloromethane).[8]

  • Cool the solution in an ice bath and add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_main Troubleshooting Low Yield in tert-Butyl Ester Formation cluster_solutions Potential Solutions start Low Yield Observed q1 Is the reaction at equilibrium? start->q1 q2 Is the catalyst active? q1->q2 No a1 Use excess of one reactant Remove water q1->a1 Yes q3 Are there side reactions? q2->q3 No a2 Use fresh catalyst Increase catalyst loading q2->a2 Yes q4 Is the starting material sterically hindered? q3->q4 No a3 Optimize temperature Use scavengers q3->a3 Yes a4 Increase reaction time Consider alternative method q4->a4 Yes

Caption: A troubleshooting workflow for addressing low yields.

G cluster_workflow Experimental Workflow: Esterification with Boc Anhydride prep 1. Prepare Solution Carboxylic Acid + DMAP in Solvent add_boc 2. Add Boc Anhydride prep->add_boc react 3. Stir at Room Temperature Monitor by TLC/LC-MS add_boc->react workup 4. Aqueous Workup Wash with H₂O and Brine react->workup purify 5. Purify Column Chromatography or Distillation workup->purify product Pure tert-Butyl Ester purify->product

Caption: A typical experimental workflow for tert-butyl ester synthesis.

G cluster_pathway Side Reaction Pathway: Isobutylene Polymerization isobutylene Isobutylene (CH₃)₂C=CH₂ protonation {Protonation | + H⁺} isobutylene->protonation carbocation tert-Butyl Cation (CH₃)₃C⁺ protonation->carbocation addition {Addition of another Isobutylene Molecule} carbocation->addition dimer_cation Dimeric Cation addition->dimer_cation polymer {Polymerization} dimer_cation->polymer polymer_product Polyisobutylene polymer->polymer_product

Caption: A simplified pathway for isobutylene polymerization.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Coupling with Tert-Butoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields during peptide coupling reactions involving tert-butoxyacetic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yield with tert-butoxyacetic acid?

Low yields in peptide coupling with tert-butoxyacetic acid are frequently attributed to the steric hindrance imposed by the bulky tert-butyl group. This bulkiness can impede the approach of the activated carboxylic acid to the N-terminal amine of the peptide chain, slowing down the reaction rate and leading to incomplete coupling. Other contributing factors can include suboptimal activation of the carboxylic acid, inappropriate choice of coupling reagents, or competing side reactions.

Q2: Which coupling reagents are most effective for sterically hindered acids like tert-butoxyacetic acid?

For sterically hindered carboxylic acids, more potent coupling reagents are generally required to achieve high efficiency.[1] Aminium/uronium-based reagents are highly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the gold standard for difficult couplings due to its ability to form a highly reactive OAt-active ester, which effectively overcomes steric hindrance and minimizes racemization.[1][2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective option, though it may require longer reaction times or double coupling for challenging sequences compared to HATU.[2][3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient reagent with reactivity comparable to HATU.[1] A key advantage is its non-explosive nature, making it a safer alternative.[4]

Q3: Can increasing the reaction time or temperature improve the yield?

Yes, extending the reaction time can provide more opportunity for the sterically hindered activated tert-butoxyacetic acid to react with the amine, thus improving the yield.[2] Similarly, gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can accelerate the coupling reaction. However, it is crucial to monitor for potential side reactions, such as racemization, which can be exacerbated at elevated temperatures.[3]

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling reaction.[2] This technique is particularly useful when a qualitative test, such as the Kaiser test, indicates incomplete coupling (i.e., the presence of free primary amines). It is a common strategy to drive the reaction to completion, especially for sterically hindered residues.[2]

Q5: Are there any common side reactions to be aware of when using tert-butoxyacetic acid?

While the primary challenge is incomplete coupling, other side reactions can occur in peptide synthesis. One potential issue is the guanidinylation of the N-terminal amine when using an excess of uronium-based coupling reagents like HBTU or HATU.[5] This side reaction can be minimized by pre-activating the carboxylic acid before adding it to the resin-bound peptide.[6]

Troubleshooting Guide

Issue: Low peptide yield after coupling with tert-butoxyacetic acid, confirmed by a positive Kaiser test (blue beads).

This indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. The following workflow can help diagnose and resolve the issue.

G start Low Yield & Positive Kaiser Test reagent Review Coupling Reagent start->reagent Is the reagent potent enough? conditions Optimize Reaction Conditions reagent->conditions Using HATU, HCTU, or COMU? double_coupling Perform Double Coupling conditions->double_coupling Increase time/equivalents capping Cap Unreacted Amines double_coupling->capping Still positive? proceed Proceed with Synthesis double_coupling->proceed Negative Kaiser Test capping->proceed

Caption: Troubleshooting workflow for low peptide coupling yield.

Step 1: Evaluate Your Coupling Reagent

  • Question: Are you using a standard coupling reagent like DIC/HOBt?

  • Action: For sterically hindered acids like tert-butoxyacetic acid, switch to a more potent reagent such as HATU, HCTU, or COMU.[1]

Step 2: Optimize Reaction Conditions

  • Question: Are your reaction time and reagent concentrations sufficient?

  • Action: Increase the coupling time (e.g., from 1 hour to 2-4 hours).[2] Consider increasing the equivalents of tert-butoxyacetic acid and the coupling reagent (e.g., from 3 to 5 equivalents).

Step 3: Implement Double Coupling

  • Question: Is the Kaiser test still positive after optimizing conditions?

  • Action: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated tert-butoxyacetic acid.[2]

Step 4: Cap Unreacted Amines

  • Question: If double coupling is unsuccessful or not desired, how can I prevent deletion sequences?

  • Action: Cap any remaining unreacted amines using acetic anhydride. This will prevent them from reacting in subsequent coupling steps.

Quantitative Data

While direct comparative yield data for tert-butoxyacetic acid is limited in the literature, data from studies on other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), can provide valuable insights. The following table summarizes the relative performance of common coupling reagents in such challenging couplings.

Coupling ReagentLeaving GroupRelative ReactivitySuitability for Hindered Couplings
HATU HOAtVery HighExcellent[1]
HCTU 6-Cl-HOBtHighVery Good[1]
COMU OxymaPureHighVery Good[1]
HBTU HOBtMedium-HighGood, may require longer reaction times[1]

Experimental Protocols

Protocol: HATU-mediated Coupling of Tert-Butoxyacetic Acid

This protocol outlines a general procedure for the coupling of tert-butoxyacetic acid to a resin-bound peptide using HATU.

G cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Progression resin_swell 1. Swell Resin in DMF (30 min) fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotect wash1 3. Wash Resin (DMF) fmoc_deprotect->wash1 preactivate 4. Pre-activate Acid (tBu-OAc, HATU, DIPEA in DMF) (1-2 min) wash1->preactivate couple 5. Add to Resin Agitate (1-2 hours) preactivate->couple wash2 6. Wash Resin (DMF, DCM) couple->wash2 kaiser_test 7. Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple Recouple kaiser_test->recouple Positive

Caption: Experimental workflow for tert-butoxyacetic acid coupling.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Tert-butoxyacetic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation of Tert-Butoxyacetic Acid:

    • In a separate vessel, dissolve tert-butoxyacetic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated tert-butoxyacetic acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended up to 4 hours.

  • Monitoring and Washing:

    • After the coupling reaction, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.

    • If the Kaiser test is negative (beads are colorless or yellow), the coupling is complete, and you can proceed to the next step in your synthesis.

    • If the Kaiser test is positive (beads are blue), a second coupling is recommended. Repeat steps 2 and 3.

References

Technical Support Center: Purification of 2-(Tert-butoxy)acetic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Tert-butoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound by column chromatography.

Problem Possible Cause Recommended Solution
Low Yield of Purified Product Incomplete Elution: The solvent system may not be polar enough to elute the acidic product from the silica gel.Gradually increase the polarity of the mobile phase. For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the eluent can help improve recovery by protonating the analyte and reducing its interaction with the stationary phase.[1]
Product Degradation: The tert-butyl protecting group can be sensitive to strong acidic conditions, potentially leading to cleavage during purification.[2]Avoid using very strong acids in the mobile phase. If acetic acid is used, it should be removed promptly during solvent evaporation, possibly by co-evaporation with a higher boiling point solvent like toluene.[1]
Irreversible Adsorption: Highly polar carboxylic acids can sometimes bind irreversibly to silica gel.Consider using a different stationary phase, such as reversed-phase C18 silica, which is well-suited for separating polar compounds.[3] Alternatively, deactivating the silica gel with a small amount of triethylamine before packing the column can sometimes mitigate this issue for basic compounds, though it is less common for acidic ones.
Poor Separation of Impurities Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between this compound and impurities.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that gives a good separation (target compound Rf ≈ 0.3).[1] Common systems for acids include hexane/ethyl acetate or dichloromethane/methanol mixtures.[1][4]
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Improper Column Packing: Voids or channels in the silica gel can lead to band broadening and streaking.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and create a homogenous stationary phase.[5] Tapping the column gently during packing can help settle the silica.[5]
Product Elutes with the Solvent Front Mobile Phase is Too Polar: If the eluent is too strong, all compounds will move quickly through the column with little to no separation.Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.
Product is Tailing on TLC and Column Strong Interaction with Silica: The carboxylic acid group can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.Add a small amount of a competitive acid, like acetic acid, to the mobile phase to saturate the active sites on the silica and achieve more symmetrical peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (Silica 60) is the most common stationary phase for the purification of moderately polar organic compounds like this compound.[1] However, if issues like irreversible adsorption or poor separation from polar impurities arise, reversed-phase C18 silica can be an excellent alternative, particularly for polar molecules.[3]

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system is typically determined by running several TLC plates with your crude mixture in different solvent combinations (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).[1] The goal is to find a system where your desired product has an Rf value of approximately 0.3, and there is a clear separation from all major impurities.[1]

Q3: Can I use a base like triethylamine in the mobile phase to improve the chromatography of an acidic compound?

A3: While adding a small amount of triethylamine (around 0.1%) is a common practice for purifying basic compounds to prevent tailing, it is generally not recommended for acidic compounds like this compound.[1] The base will deprotonate the carboxylic acid, forming a salt that will likely either stick very strongly to the silica gel or move with the solvent front, resulting in poor chromatographic behavior. Instead, adding a small amount of a volatile acid like acetic acid is the preferred method to reduce tailing for carboxylic acids.[1]

Q4: My purified product still shows impurities by NMR. What could be the issue?

A4: This could be due to several factors:

  • Co-elution: An impurity may have a very similar polarity to your product, causing it to elute at the same time. Trying a different solvent system or a different stationary phase (like C18) could resolve this.

  • Contaminated Fractions: You may have combined fractions that were not completely pure. It is crucial to analyze each fraction (or small groups of fractions) by TLC before combining them.

  • Product Instability: The tert-butyl group could be partially cleaving during the workup or purification process, leading to the formation of new impurities. Ensure that your conditions are not overly acidic and that you remove all solvents promptly.[2]

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound does not have a strong UV chromophore, visualization under a UV lamp may be difficult unless impurities are UV-active. A potassium permanganate (KMnO₄) stain is often effective for visualizing carboxylic acids, as they will appear as yellow spots on a purple background. Alternatively, an indicator spray can be used to detect acidic spots.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Secure a glass column vertically with a clamp.
  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[5]
  • Add a thin layer (approx. 1-2 cm) of sand over the plug.[5]
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[5]
  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.[7]
  • Carefully add the sample to the top of the column.[7]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good target).[1]
  • Begin collecting fractions in test tubes.
  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

4. Analysis of Fractions:

  • Monitor the elution of the product by spotting fractions onto TLC plates and developing them in the appropriate solvent system.
  • Visualize the spots using a suitable stain (e.g., potassium permanganate).
  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

Visualizations

Purification_Workflow CrudeProduct Crude this compound Dissolve Dissolve in Minimum Solvent (e.g., CH2Cl2) CrudeProduct->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Problem: Poor Separation Tailing Are Peaks Tailing? Start->Tailing CoEluting Are Peaks Co-eluting? Tailing->CoEluting No AddAcid Solution: Add 0.1-1% Acetic Acid to Mobile Phase Tailing->AddAcid Yes OptimizeSolvent Solution: Optimize Solvent System via TLC Screening CoEluting->OptimizeSolvent Yes CheckLoading Solution: Reduce Sample Load (1-5% of Silica Mass) CoEluting->CheckLoading No ChangeStationaryPhase Solution: Consider Reversed-Phase (C18) Chromatography OptimizeSolvent->ChangeStationaryPhase If Unsuccessful

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Technical Support Center: Scaling Up 2-(Tert-butoxy)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-(Tert-butoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary scale-up challenges?

The most prevalent method is the Williamson ether synthesis, which involves the reaction of a haloacetic acid (like chloroacetic or bromoacetic acid) with a tert-butoxide salt, most commonly potassium tert-butoxide.

The primary challenges when scaling up this synthesis are:

  • Exothermic Reaction Control: The reaction is highly exothermic, and managing the heat generated is critical to prevent thermal runaway, especially in large reactors.[1]

  • Byproduct Formation: Undesired side reactions, such as the elimination of the tert-butoxy group to form isobutylene, can reduce yield and purity.

  • Reagent Handling and Safety: Potassium tert-butoxide is a strong, corrosive, and moisture-sensitive base that requires careful handling under inert conditions to ensure safety and reactivity.[2][3]

  • Mixing and Mass Transfer: Ensuring uniform mixing of the solid tert-butoxide and the haloacetic acid in a solvent is crucial to avoid localized "hot spots" and side reactions.[4]

  • Product Purification: Separating the desired product from unreacted starting materials, salts, and byproducts can be complex at a large scale.

Q2: How can the competing E2 elimination reaction be minimized during scale-up?

The Williamson ether synthesis (an SN2 reaction) can compete with the E2 elimination pathway.[5] While using a primary alkyl halide like chloroacetic acid minimizes this risk, it's still a consideration at elevated temperatures.[6] To favor the desired SN2 reaction:

  • Control the Temperature: Lower reaction temperatures generally favor the SN2 pathway over E2.[5] Careful monitoring and control of the reaction exotherm are essential.

  • Choice of Leaving Group: While both chloroacetic and bromoacetic acid can be used, the choice may influence reaction rates and require different temperature profiles.

  • Controlled Addition: Slow, controlled addition of the haloacetic acid to the tert-butoxide solution can help manage the reaction rate and temperature.

Q3: What are the key safety concerns when handling potassium tert-butoxide on a large scale?

Potassium tert-butoxide is a hazardous material that requires strict safety protocols, especially at an industrial scale.[3][7][8]

  • Corrosivity and Reactivity with Water: It is a strong base that can cause severe burns upon contact.[3] It reacts violently with water in a highly exothermic reaction, producing flammable tert-butanol.[2] Therefore, it must be handled in a dry, inert atmosphere (e.g., nitrogen).[2]

  • Flammability: It is a flammable solid.[3] All equipment must be properly grounded to prevent static discharge, and sources of ignition must be eliminated.[9]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and flame-retardant clothing, is mandatory.[2]

Q4: Can Phase Transfer Catalysis (PTC) be used to improve the large-scale synthesis of this compound?

Yes, Phase Transfer Catalysis (PTC) is a valuable technique for scaling up this type of reaction.[10][11] A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the haloacetate anion from an aqueous phase to an organic phase containing the tert-butoxide, or vice-versa. This can offer several advantages:

  • Milder Reaction Conditions: PTC can enable the use of less harsh bases and lower reaction temperatures.[11]

  • Improved Safety and Handling: It may allow for the use of aqueous solutions of reactants, which can be easier and safer to handle than large quantities of solid potassium tert-butoxide.

  • Enhanced Reaction Rates and Yields: By improving the contact between reactants, PTC can lead to faster reactions and higher product yields.[12]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseRecommended Solution(s)
Incomplete Reaction - Ensure the haloacetic acid is added in the correct stoichiometric ratio. - Verify the quality and reactivity of the potassium tert-butoxide; it can degrade with exposure to moisture.[2] - Increase reaction time or temperature cautiously, monitoring for byproduct formation.
Side Reactions (E2 Elimination) - Maintain a lower reaction temperature to favor the SN2 pathway.[5] - Optimize the rate of addition of the haloacetic acid to prevent temperature spikes.
Poor Mixing - On a large scale, ensure the agitation is sufficient to keep the potassium tert-butoxide suspended and well-mixed with the haloacetic acid solution.[4] - Consider using a different solvent system that improves the solubility of the reactants.
Moisture Contamination - Use anhydrous solvents and ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen).[2] Water will consume the potassium tert-butoxide.
Issue 2: Formation of Impurities and Byproducts
Potential CauseRecommended Solution(s)
Isobutylene Formation - This is a result of the E2 elimination side reaction. Lowering the reaction temperature is the primary mitigation strategy.[5]
Unreacted Starting Materials - Optimize the stoichiometry of the reactants. - Improve mixing to ensure complete reaction.
Di-tert-butoxyacetate Formation - This is less common but could occur under certain conditions. Ensure the correct stoichiometry and controlled addition of reactants.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on a typical Williamson ether synthesis.

Materials:

  • Potassium tert-butoxide

  • Bromoacetic acid

  • Toluene (anhydrous)

  • Water

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (2.0 equivalents) and anhydrous toluene under a nitrogen atmosphere.

  • Prepare a solution of bromoacetic acid (1.0 equivalent) in anhydrous toluene.

  • Slowly add the bromoacetic acid solution to the stirred suspension of potassium tert-butoxide at a rate that maintains the desired reaction temperature.

  • After the addition is complete, heat the mixture at reflux for 24 hours.

  • Cool the mixture to room temperature and add water.

  • Separate the aqueous layer and wash it with diethyl ether.

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate in vacuo to obtain the product.

Data Presentation

Table 1: Comparison of Reaction Parameters for Scale-Up
ParameterLab-Scale (Typical)Pilot/Industrial Scale (Considerations)
Reactant Ratio (t-BuOK:Haloacetic Acid) 2:1Optimized based on kinetics and cost, may be closer to 1.1:1
Solvent Toluene, THFToluene, MTBE (for easier recovery)
Temperature Control Ice bath, heating mantleJacketed reactor with automated cooling/heating loops
Addition Time 30-60 minutesSeveral hours, controlled by automated pumps
Mixing Magnetic stirrer, overhead stirrerHigh-torque mechanical agitator with optimized impeller design
Work-up Separatory funnel extractionsCentrifugal separators, multi-stage extraction columns
Purification Column chromatography, distillationFractional distillation under reduced pressure

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents are High Quality and Stoichiometry is Correct check_reagents->reagents_ok reagents_bad Re-purify/Replace Reagents, Adjust Stoichiometry reagents_ok->reagents_bad No check_conditions Evaluate Reaction Conditions (Temp, Time) reagents_ok->check_conditions Yes reagents_bad->check_reagents conditions_ok Conditions Appear Optimal check_conditions->conditions_ok conditions_bad Optimize Temperature and Reaction Time conditions_ok->conditions_bad No check_mixing Assess Mixing Efficiency conditions_ok->check_mixing Yes conditions_bad->check_conditions mixing_ok Mixing is Adequate check_mixing->mixing_ok mixing_bad Improve Agitation, Consider Different Solvent mixing_ok->mixing_bad No check_moisture Investigate Moisture Contamination mixing_ok->check_moisture Yes mixing_bad->check_mixing moisture_ok System is Anhydrous check_moisture->moisture_ok moisture_bad Ensure Inert Atmosphere and Dry Solvents moisture_ok->moisture_bad No final_outcome Improved Yield moisture_ok->final_outcome Yes moisture_bad->check_moisture

Caption: Troubleshooting workflow for low product yield.

Scale-Up Process Flow Diagram

scale_up_workflow cluster_synthesis Synthesis Stage cluster_workup Work-Up Stage cluster_purification Purification Stage reagent_prep Reagent Preparation (Inert Atmosphere) reactor Jacketed Reactor reagent_prep->reactor addition Controlled Addition of Haloacetic Acid reactor->addition reaction Reaction Under Controlled Temperature addition->reaction quench Quenching reaction->quench acidification Acidification quench->acidification extraction Liquid-Liquid Extraction distillation Fractional Vacuum Distillation extraction->distillation acidification->extraction final_product Pure this compound distillation->final_product

References

Technical Support Center: Preventing Premature Deprotection of tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature deprotection of tert-butyl (tBu) esters during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature tert-butyl ester deprotection?

A1: Premature deprotection of tert-butyl esters is almost exclusively caused by exposure to acidic conditions. The t-butyl ester is highly sensitive to acid and undergoes cleavage through a carbocation-mediated mechanism.[1][2] Even trace amounts of acid in reaction mixtures or during purification can lead to undesired cleavage.

Q2: My tert-butyl ester is being cleaved during a reaction with other acid-labile groups. How can I achieve selective deprotection?

A2: Achieving selectivity can be challenging due to the similar acid lability of many protecting groups.[3] However, kinetic separation is sometimes possible. For instance, an N-Boc group can be removed almost instantaneously with TMSCl in a specific solvent mixture, while the t-butyl ester deprotection is significantly slower.[3] Alternatively, employing orthogonal protection strategies where protecting groups are cleaved under entirely different conditions (e.g., base-labile or hydrogenolysis-labile groups) is a more robust approach.[4][5]

Q3: Can purification methods like silica gel chromatography cause deprotection of tert-butyl esters?

A3: Yes, silica gel is inherently acidic and can cause the cleavage of highly acid-sensitive groups like tert-butyl esters, especially with prolonged exposure. To mitigate this, the silica gel can be neutralized by washing with a solution of triethylamine in the eluent system. Alternatively, using a different stationary phase like neutral alumina or employing non-chromatographic purification techniques can prevent deprotection. Interestingly, silica gel in refluxing toluene has been reported as a method for the deprotection of t-butyl esters.[6]

Q4: Are there any non-acidic methods to cleave tert-butyl esters if I need to avoid acidic conditions altogether?

A4: While less common, non-acidic methods for tert-butyl ester cleavage exist. Thermolytic cleavage can be achieved by heating the compound in a high-boiling point solvent such as quinoline.[3] Additionally, radical-mediated deprotection using tris(4-bromophenyl)amminium radical cation ("magic blue") in the presence of triethylsilane has been reported as a mild alternative.[7][8]

Troubleshooting Guides

Issue 1: Unexpected loss of the tert-butyl ester protecting group during a synthetic step.
  • Symptom: LC-MS or NMR analysis shows the presence of the corresponding carboxylic acid, and a decrease in the amount of the starting material containing the tert-butyl ester.

  • Potential Cause: Presence of an overt or latent acid in the reaction mixture. Reagents or solvents may contain acidic impurities.

  • Troubleshooting Steps:

    • Reagent and Solvent Purity Check: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Use freshly distilled or high-purity grade solvents.

    • Reaction Condition Modification: If the reaction chemistry allows, add a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge any trace acid.

    • Alternative Reagents: If a reagent is suspected to be the source of acidity, consider using an alternative, non-acidic reagent to perform the desired transformation.

Issue 2: Premature deprotection during workup or purification.
  • Symptom: The tert-butyl ester is stable during the reaction but is cleaved during the aqueous workup or chromatographic purification.

  • Potential Cause: Acidic conditions during aqueous extraction (e.g., acidic quench) or purification on silica gel.

  • Troubleshooting Steps:

    • Neutral or Basic Workup: Use neutral or mildly basic aqueous solutions (e.g., saturated sodium bicarbonate) for quenching and extraction.

    • Neutralize Silica Gel: If silica gel chromatography is necessary, pre-treat the silica gel with a triethylamine solution in the mobile phase to neutralize its acidity.

    • Alternative Purification: Consider other purification methods such as crystallization, distillation, or chromatography on a neutral stationary phase like alumina.

Data Presentation

Table 1: Stability of tert-Butyl Esters under Various Conditions

ConditionReagent(s)Stability of tert-Butyl EsterReference(s)
Acidic Trifluoroacetic acid (TFA), HClLabile[5]
p-Toluenesulfonic acidLabile[2]
Formic AcidLabile[2]
Zinc Bromide (ZnBr₂)Labile[1][9]
Basic LiOH, K₂CO₃Generally Stable[5]
Powdered KOH in THFLabile (for benzoates)[7]
Hydrogenolysis H₂, Pd/CStable[5]
Nucleophiles RLi, RMgXStable[5]

Table 2: Common Conditions for tert-Butyl Ester Deprotection

Reagent(s)Solvent(s)Temperature (°C)Time (hours)NotesReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-250.5-4Most common method; scavengers are often required.[10][11]
Formic Acid-Room TempVariableSuitable for β-lactam substrates.[2]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TempVariableMilder Lewis acid condition.[1][12][13]
Silica GelTolueneReflux (110°C)OvernightHeterogeneous method, useful for sensitive substrates.[10]
Aqueous Phosphoric AcidToluene, DCM25-50VariableEnvironmentally benign alternative.[3][7]

Experimental Protocols

Protocol 1: Standard Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
  • Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM) (e.g., 0.1 M).[11]

  • To this solution, add an equal volume of trifluoroacetic acid (TFA) for a 1:1 TFA/DCM mixture.[1]

  • If the substrate contains sensitive functional groups prone to alkylation by the released tert-butyl cation (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (TIS) (2-5% v/v).[11]

  • Stir the reaction mixture at room temperature (20-25 °C).[10]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[1]

  • The crude carboxylic acid can then be purified by crystallization, precipitation, or chromatography.

Protocol 2: Selective Deprotection of an N-Boc group in the presence of a tert-Butyl Ester

Note: This is a challenging transformation and requires careful monitoring.

  • Dissolve the substrate containing both N-Boc and tert-butyl ester groups in a mixture of 2,2,2-trifluoroethanol and dichloromethane.

  • Add trimethylsilyl chloride (TMSCl) to the solution.

  • Monitor the reaction closely and quench the reaction as soon as the N-Boc group is cleaved to minimize the deprotection of the tert-butyl ester.[3]

Visualizations

troubleshooting_workflow start Premature tBu Ester Deprotection Observed check_source Identify Potential Source of Acidity start->check_source reaction During Reaction? check_source->reaction workup During Workup/ Purification? check_source->workup No reagent_check Check Reagent/Solvent Purity reaction->reagent_check Yes neutral_workup Use Neutral/Basic Aqueous Wash workup->neutral_workup Yes add_base Add Non-Nucleophilic Base reagent_check->add_base alt_reagent Use Alternative Non-Acidic Reagents add_base->alt_reagent solution Problem Resolved alt_reagent->solution neutral_silica Neutralize Silica Gel with Et3N neutral_workup->neutral_silica alt_purification Use Alternative Purification Method neutral_silica->alt_purification alt_purification->solution

Caption: Troubleshooting workflow for premature tert-butyl ester deprotection.

orthogonal_protection cluster_groups Orthogonal Protecting Groups Molecule Molecule with Multiple Functional Groups Protect Protect Functional Groups Molecule->Protect PG1 Carboxylic Acid (tert-Butyl Ester) Protect->PG1 PG2 Amine (Fmoc) Protect->PG2 PG3 Alcohol (Benzyl Ether) Protect->PG3 Deprotect_tBu Deprotect Carboxylic Acid (TFA) PG1->Deprotect_tBu Deprotect_Fmoc Deprotect Amine (Piperidine) PG2->Deprotect_Fmoc Deprotect_Bn Deprotect Alcohol (H2, Pd/C) PG3->Deprotect_Bn Reaction1 Reaction at Amine Deprotect_Fmoc->Reaction1 Reaction1->PG3 Reaction2 Reaction at Alcohol Deprotect_Bn->Reaction2 Reaction2->PG1 Final_Product Final Product Deprotect_tBu->Final_Product

Caption: Logic of an orthogonal protection strategy involving a tert-butyl ester.

References

stability of 2-(Tert-butoxy)acetic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of 2-(tert-butoxy)acetic acid under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound unstable?

A1: The primary instability of this compound lies in the acid-catalyzed cleavage of its tert-butyl ether linkage. It is highly susceptible to degradation in strongly acidic environments. The tert-butyl group is designed to be a protecting group that can be removed under acidic conditions.

Q2: What are the decomposition products of this compound under acidic conditions?

A2: Under acidic conditions, this compound decomposes to form tert-butanol and glyoxylic acid, which can be further oxidized or hydrated. The initial cleavage results in a stable tert-butyl carbocation and glycolic acid.

Q3: Is this compound stable to basic and neutral conditions?

A3: Yes, the tert-butyl ether linkage is generally stable under neutral and basic conditions. This allows for selective reactions at the carboxylic acid functionality without cleavage of the tert-butyl group.

Q4: What is the recommended storage condition for this compound?

A4: It is recommended to store this compound in a refrigerator.[1] The compound is a colorless to yellow or brown liquid or a low-melting solid.[1][2]

Q5: What are the main safety hazards associated with this compound?

A5: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Low or No Yield in Amide Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Low or no formation of the desired amide product. Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient amounts.- Ensure you are using a suitable coupling reagent for your specific substrates (e.g., HATU, HBTU for sterically hindered partners).- Use a slight excess of the coupling reagent (1.1-1.2 equivalents).- Allow for a pre-activation step by stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.
Protonation of the amine: The acidic proton of this compound can protonate the amine, rendering it non-nucleophilic.- Use a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to neutralize the carboxylic acid and any amine salts.- If the amine starting material is a salt (e.g., HCl or TFA salt), ensure sufficient base is added to liberate the free amine.
Steric hindrance: The bulky tert-butyl group can sterically hinder the approach of the amine to the activated carboxylic acid.- Increase the reaction temperature (e.g., to 40-50 °C).- Extend the reaction time and monitor progress by TLC or LC-MS.- Consider using a less sterically hindered coupling reagent.
Premature cleavage of the tert-butyl group: If acidic conditions are inadvertently introduced (e.g., from an amine salt without sufficient base), the tert-butyl group can be cleaved.- Ensure the reaction is run under neutral or slightly basic conditions.- Carefully check the pH of the reaction mixture if yields are consistently low.
Unexpected Side Products
Symptom Possible Cause Troubleshooting Steps
Formation of a byproduct with a mass corresponding to the loss of 56 Da (C4H8). Acid-catalyzed cleavage of the tert-butyl group: This is the most common side reaction, leading to the formation of the corresponding glycolic acid derivative.- Avoid all sources of acid in the reaction and work-up.- Use a non-acidic work-up procedure. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.- Purify the product quickly after the reaction is complete.
Alkylation of nucleophilic residues (e.g., Trp, Met, Cys) in peptide synthesis. Reaction with the tert-butyl cation formed during acidic cleavage. - If cleavage of the tert-butyl group is intended (deprotection step), use a scavenger such as triisopropylsilane (TIS) or water in the cleavage cocktail (e.g., TFA/DCM/TIS).[4]

Stability Data Summary

General Stability Profile:

Condition Stability Notes
Strongly Acidic (pH < 2) UnstableRapid cleavage of the tert-butyl ether linkage.
Mildly Acidic (pH 3-6) Moderately StableCleavage can occur, especially at elevated temperatures and with prolonged exposure.
Neutral (pH 7) StableGenerally stable under neutral conditions.
Basic (pH > 8) StableThe tert-butyl ether is resistant to base-catalyzed hydrolysis.
Elevated Temperature Stability decreases with increasing temperature, especially under acidic conditions.Thermal decomposition in the absence of acid is less likely under typical reaction conditions.
Common Organic Solvents Generally stable in common aprotic solvents (DCM, THF, DMF, etc.) at room temperature.Ensure solvents are anhydrous and free of acidic impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the mixture at room temperature for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1N NaOH before HPLC analysis.

    • Repeat the experiment at 60°C for accelerated degradation if no significant degradation is observed at room temperature.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 1N HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw and analyze samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish.

    • Expose it to a temperature of 60°C in a thermostatic oven for 7 days.

    • Withdraw samples at different time points, prepare solutions of known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample by HPLC. A control sample should be kept in the dark.

  • HPLC Analysis:

    • Analyze all samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Purification of this compound from a Reaction Mixture

This protocol describes a general acid-base extraction procedure to purify this compound from a neutral organic byproduct.

Materials:

  • Reaction mixture containing this compound and neutral byproducts in an organic solvent (e.g., ethyl acetate, DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 1N Hydrochloric acid (HCl).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of saturated aqueous NaHCO₃ solution.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate. The deprotonated 2-(tert-butoxy)acetate will be in the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acid.

  • Acidification and Isolation:

    • Combine all the aqueous extracts in a flask and cool it in an ice bath.

    • Slowly add 1N HCl dropwise while stirring until the pH of the solution is acidic (pH ~2-3), as indicated by pH paper or a pH meter. The this compound will precipitate out if it is a solid or form an oily layer if it is a liquid.

    • Extract the acidified aqueous layer with three portions of an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration:

    • Combine the organic extracts from the acidification step.

    • Wash the combined organic layer with brine to remove any residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Acid_Catalyzed_Cleavage TBAA This compound Protonated_Ether Protonated Ether Intermediate TBAA->Protonated_Ether + H+ Carbocation Tert-butyl Carbocation Protonated_Ether->Carbocation Slow (Rate-determining) Glycolic_Acid Glycolic Acid Protonated_Ether->Glycolic_Acid + H₂O - H⁺ Isobutene Isobutene Carbocation->Isobutene - H+ (E1) Tert_Butanol Tert-butanol Carbocation->Tert_Butanol + H₂O (SN1) H_plus H+ H2O H₂O

Caption: Acid-catalyzed cleavage of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (1N HCl, RT & 60°C) Stock_Solution->Acid Base Base Hydrolysis (1N NaOH, RT & 60°C) Stock_Solution->Base Oxidation Oxidation (30% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (Solid, 60°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Evaluation (Assess Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing byproducts from the synthesis of 2-(tert-butoxy)acetic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My final product is a yellow oil, but I expected a colorless liquid. What is causing the color and how can I remove it?

A1: A yellow tint in the final product is a common observation and can be attributed to residual impurities from the reaction.[1] The color may arise from trace amounts of unreacted starting materials or byproducts formed during the synthesis. Standard purification protocols, including aqueous workup and extraction, are typically sufficient to yield a product of acceptable purity for many applications.[1] If a higher purity, colorless product is required, further purification steps such as distillation or chromatography may be necessary.

Q2: I have a significant amount of unreacted haloacetic acid (bromoacetic or chloroacetic acid) in my product. How can I remove it?

A2: Unreacted haloacetic acid can be effectively removed during the aqueous workup phase of the purification. After the initial reaction, the mixture is typically treated with water.[1][2] The this compound product and the unreacted haloacetic acid will be present as their corresponding carboxylate salts in the aqueous layer. Acidification of this aqueous layer to a pH of 1-3 with a strong acid like concentrated hydrochloric acid or sulfuric acid will protonate both carboxylic acids.[1][2] Subsequently, extraction with an organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE) will transfer both the desired product and the remaining haloacetic acid into the organic phase.[1][2] To selectively remove the more water-soluble haloacetic acid, you can perform multiple washes of the organic layer with water or a saturated sodium chloride solution (brine).[1]

Q3: How can I remove residual tert-butanol from my final product?

A3: Residual tert-butanol can be challenging to remove completely due to its solubility in both organic solvents and water. If present in significant amounts, it may form an azeotrope with water, making simple distillation less effective.[3][4] For small amounts, repeated extractions with water during the workup can help reduce the concentration. For more rigorous removal, extractive distillation with a high-boiling point entrainer is an effective industrial method.[4][5] In a laboratory setting, careful fractional distillation or chromatographic purification are viable options. Drying the final product under high vacuum can also help remove volatile impurities like tert-butanol.

Q4: My NMR spectrum shows the presence of the solvent used in the reaction (e.g., toluene, ether, MTBE). How do I get rid of it?

A4: The most common method for removing residual organic solvents is concentration in vacuo, typically using a rotary evaporator.[1] If trace amounts of a high-boiling solvent like toluene remain, co-evaporation with a more volatile solvent like dichloromethane or diethyl ether can be effective. This involves dissolving the product in the volatile solvent and then removing it under vacuum; this process can be repeated several times. For non-volatile products, drying under high vacuum for an extended period is also recommended.

Q5: I suspect the presence of inorganic salts in my product. What is the best way to remove them?

A5: Inorganic salts, such as potassium halides formed during the reaction or salts from the drying agent, are generally insoluble in the organic solvents used for extraction (e.g., diethyl ether, MTBE). They are typically removed during the aqueous workup. Washing the combined organic extracts with water and then with a saturated sodium chloride solution (brine) is a standard procedure to remove residual inorganic impurities.[1] After drying the organic layer over a drying agent like magnesium sulfate and filtering, the inorganic salts should be completely removed.[1]

Data Presentation

The following table summarizes typical yields and purities reported for the synthesis of this compound and related compounds, highlighting the effectiveness of purification methods.

Synthesis MethodInitial Product FormPurification MethodFinal YieldFinal Purity (GC/HPLC)Reference
Potassium tert-butoxide and bromoacetic acid in tolueneYellow oilAqueous workup, acidification, extraction with ether, washing with brine, drying, and concentration in vacuo.~34%Not specified[1]
Potassium tert-butoxide and chloroacetic acid in tert-butanolLiquid productAqueous workup, acidification, extraction with MTBE, washing with aqueous sodium chloride, and concentration.62.9%99.38%[2]
Purification of a related tert-butoxycarbonylprop-oxyimino acetic acid derivativeSolid with waterHeating in isopropyl alcohol, cooling, filtration, and drying under reduced pressure.89.11%>98%[6]

Experimental Protocols

Detailed Methodology for a General Purification of this compound

This protocol is based on a common synthesis route involving the reaction of a haloacetic acid with potassium tert-butoxide.

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. Carefully add water to the mixture to dissolve the potassium salt of this compound and any inorganic byproducts.[1]

  • Phase Separation: Transfer the mixture to a separatory funnel. The aqueous layer containing the product salt will separate from the organic layer (e.g., toluene). Separate the layers and retain the aqueous layer.[1]

  • Washing the Aqueous Layer: Wash the aqueous layer with an organic solvent like diethyl ether to remove any non-polar organic impurities.[1] Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-3 by the dropwise addition of concentrated hydrochloric acid or 4N sulfuric acid.[1][2] This will protonate the carboxylate to form the free this compound.

  • Extraction of the Product: Extract the acidified aqueous layer multiple times with an organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE).[1][2] Combine the organic extracts.

  • Washing the Organic Layer: Wash the combined organic extracts with a saturated sodium chloride solution (brine). This helps to remove residual water and some water-soluble impurities.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[1]

  • Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate by concentration in vacuo using a rotary evaporator to yield the final product.[1]

Visualizations

Troubleshooting Workflow for Byproduct Removal

Byproduct_Removal_Workflow start Crude Product workup Aqueous Workup (Water Addition) start->workup acidify Acidification (pH 1-3) workup->acidify inorganic_salts Issue: Inorganic Salts workup->inorganic_salts extract Organic Extraction (Ether or MTBE) acidify->extract wash Wash Organic Layer (Brine) extract->wash unreacted_haloacid Issue: Unreacted Haloacetic Acid extract->unreacted_haloacid dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate pure_product Pure Product concentrate->pure_product residual_tbuoh Issue: Residual tert-Butanol concentrate->residual_tbuoh residual_solvent Issue: Residual Solvent concentrate->residual_solvent repeat_wash Solution: Repeat Aqueous Wash unreacted_haloacid->repeat_wash distill_chromatography Solution: Fractional Distillation or Chromatography residual_tbuoh->distill_chromatography high_vacuum Solution: High Vacuum Drying residual_solvent->high_vacuum ensure_separation Solution: Ensure Clean Phase Separation inorganic_salts->ensure_separation repeat_wash->wash distill_chromatography->pure_product high_vacuum->pure_product ensure_separation->workup

Caption: Troubleshooting workflow for byproduct removal in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Carboxylic Acid Protecting Groups: Tert-Butyl Esters vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, particularly within drug development and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. The selection of a suitable protecting group for a carboxylic acid can dictate the efficiency, selectivity, and ultimate viability of a synthetic route. Among the diverse options available, the tert-butyl (t-Bu) ester is a prominent choice, prized for its unique stability and specific lability.

This guide provides an objective comparison of the tert-butyl ester with other commonly employed carboxylic acid protecting groups, namely methyl, benzyl, and silyl esters. We will delve into their relative stabilities under various reaction conditions, supported by experimental data, and provide detailed experimental protocols for their installation and cleavage.

Orthogonal Protection: A Strategic Imperative

The concept of orthogonal protection is central to the synthesis of complex molecules bearing multiple functional groups. It allows for the selective removal of one protecting group in the presence of others, enabling a stepwise and controlled synthetic sequence. The choice of a carboxylic acid protecting group is therefore critically linked to the stability of other protecting groups within the molecule and the reaction conditions anticipated in subsequent steps.[1]

At a Glance: Stability of Common Carboxylic Acid Protecting Groups

The following table summarizes the relative stability of tert-butyl, methyl, benzyl, and silyl esters under common reaction conditions. This data, compiled from various sources, serves as a general guide; specific reaction rates can be highly substrate-dependent.[2]

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., LiOH, K₂CO₃)Hydrogenolysis (e.g., H₂, Pd/C)Nucleophilic Attack (e.g., Grignard, Organolithiums)
Tert-Butyl Ester Labile[2]Generally Stable (cleavable with strong bases)[2]Stable[2]Stable[2]
Methyl Ester Stable to mild acid, labile to strong acid[2]Labile[2]Stable[2]Labile[2]
Benzyl Ester Stable to mild acid, labile to strong acid[2]Generally Stable (cleavable with strong bases)[2]Labile[2]Labile[2]
Silyl Ester Labile[2]Labile[2]Stable[2]Labile[2]

Quantitative Comparison of Deprotection Conditions

The choice of deprotection method is as crucial as the choice of the protecting group itself. The following table provides a quantitative comparison of common deprotection conditions for various ester protecting groups, including typical reaction times and yields. It is important to note that these values are representative and can vary based on the specific substrate and reaction scale.

Protecting GroupReagent(s)Solvent(s)TemperatureTimeYield (%)Notes
Tert-Butyl Ester Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 5 h>90%Broad applicability, but can cleave other acid-sensitive groups like Boc.[3]
Hydrogen Chloride (HCl)Dioxane / EtherRoom Temp.1 - 4 hHighA classic and effective method.[3]
Formic Acid-50 - 60 °C1 - 3 h>90%Milder than TFA, useful for sensitive substrates.[3]
Methyl Ester Sodium Hydroxide (NaOH)H₂O, MeOHRoom Temp.4 - 17 h99%Standard saponification.[4]
Lithium Hydroxide (LiOH)H₂O, THFRoom Temp.1 - 20 h75 - 100%Milder basic conditions.[4]
Benzyl Ester H₂, Palladium on Carbon (Pd/C)MeOH, EtOH, or EtOAcRoom Temp.1 - 16 h~95%Clean and common, but incompatible with reducible functional groups.[5]
Silyl Ester (TBDMS) Tetrabutylammonium Fluoride (TBAF)THFRoom Temp.0.5 - 2 h>90%Very mild and selective for silicon.[2]
Acetic AcidTHF, H₂ORoom Temp.8 - 12 h~90%Mildly acidic conditions.

Experimental Protocols

Below are representative experimental protocols for the protection of a carboxylic acid with a tert-butyl group and the deprotection of tert-butyl, methyl, benzyl, and silyl esters.

Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Catalytic Sulfuric Acid

This method is a widely used and economical approach for the large-scale synthesis of tert-butyl esters.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • Dichloromethane or Dioxane

  • Concentrated Sulfuric Acid (catalytic amount)

  • Isobutylene (condensed gas, excess)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, dissolve the carboxylic acid in dichloromethane or dioxane in a suitable pressurized reaction vessel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the cooled solution with stirring.

  • Condense the required amount of isobutylene gas into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), carefully vent the excess isobutylene in a fume hood.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude tert-butyl ester can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Tert-Butyl Esters using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for the cleavage of tert-butyl esters.[3]

Materials:

  • Tert-butyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA, 5 - 10 eq, or as a 1:1 mixture with DCM)

  • Toluene (for azeotropic removal of TFA)

Procedure:

  • Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • In a fume hood, add trifluoroacetic acid to the solution. The reaction is often run in a 1:1 mixture of DCM:TFA.

  • Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x volume). The crude carboxylic acid can then be purified by appropriate methods.

Protocol 3: Deprotection of Methyl Esters via Saponification

A classic and robust method for the hydrolysis of methyl esters.

Materials:

  • Methyl ester (1.0 eq)

  • Methanol or Ethanol

  • Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (e.g., 1 M)

  • Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)

Procedure:

  • Dissolve the methyl ester in methanol or ethanol.

  • Add the aqueous NaOH or LiOH solution and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 4: Deprotection of Benzyl Esters via Catalytic Hydrogenolysis

This is the most common and often cleanest method for benzyl ester deprotection.[5]

Materials:

  • Benzyl ester (1.0 eq)

  • Methanol, Ethanol, or Ethyl Acetate

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

  • In a round-bottom flask, dissolve the benzyl ester in a suitable solvent.

  • Carefully add 10% Palladium on carbon to the solution.

  • Evacuate the flask under vacuum and backfill with hydrogen from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the carboxylic acid.

Protocol 5: Deprotection of Silyl Esters using a Fluoride Source

A mild and selective method for the cleavage of silyl esters.[2]

Materials:

  • Silyl ester (e.g., TBDMS ester) (1.0 eq)

  • Tetrahydrofuran (THF) or Acetonitrile

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the silyl ester in THF or acetonitrile.

  • Add the TBAF solution and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualizing the Strategy: Workflows and Mechanisms

To further clarify the strategic considerations in choosing a protecting group, the following diagrams illustrate key concepts and workflows.

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid Protecting_Group_Addition Addition of Protecting Group Carboxylic_Acid->Protecting_Group_Addition Reagents & Conditions Protected_Acid Protected Carboxylic Acid Protecting_Group_Addition->Protected_Acid Reaction Reaction at Another Site Protected_Acid->Reaction Deprotection_Step Removal of Protecting Group Reaction->Deprotection_Step Specific Cleavage Conditions Final_Product Deprotected Carboxylic Acid Deprotection_Step->Final_Product Orthogonal_Protection_Strategy cluster_deprotection Selective Deprotection Molecule Multifunctional Molecule (with -COOH and -OH) Protect_COOH Protect -COOH (e.g., t-Butyl Ester) Molecule->Protect_COOH Protect_OH Protect -OH (e.g., Benzyl Ether) Molecule->Protect_OH Protected_Molecule Doubly Protected Molecule Deprotect_COOH Deprotect -COOH (Acidic Conditions) Protected_Molecule->Deprotect_COOH Reaction at -OH Deprotect_OH Deprotect -OH (Hydrogenolysis) Protected_Molecule->Deprotect_OH Reaction at -COOH Cleavage_Mechanisms cluster_tBu tert-Butyl Ester cluster_Bn Benzyl Ester cluster_Me Methyl Ester cluster_Silyl Silyl Ester tBu_Ester R-CO-O-tBu Acid H+ tBu_Ester->Acid Carbocation tBu+ + R-COOH Acid->Carbocation Elimination Bn_Ester R-CO-O-Bn H2_PdC H₂/Pd-C Bn_Ester->H2_PdC Hydrogenolysis R-COOH + Toluene H2_PdC->Hydrogenolysis Reduction Me_Ester R-CO-O-Me Base OH- Me_Ester->Base Saponification R-COO- + MeOH Base->Saponification Nucleophilic Acyl Substitution Silyl_Ester R-CO-O-SiR₃ Fluoride F- Silyl_Ester->Fluoride Desilylation R-COO- + F-SiR₃ Fluoride->Desilylation Nucleophilic Attack on Silicon

References

A Head-to-Head Comparison: 2-(Tert-butoxy)acetic Acid vs. Benzyl Esters in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. Among the myriad of choices for carboxylic acid protection, tert-butyl esters, often introduced via reagents like 2-(tert-butoxy)acetic acid, and benzyl esters are two of the most prevalent options. This guide provides an objective, data-driven comparison of these two protecting groups, highlighting the distinct advantages of the tert-butoxy moiety in modern organic synthesis, particularly in the intricate landscape of peptide and complex molecule synthesis.

At a Glance: Key Performance Indicators

The fundamental difference between tert-butyl and benzyl esters lies in their stability and the conditions required for their removal. This dictates their strategic application in multi-step syntheses, where orthogonality is paramount. The following table summarizes their key performance characteristics based on typical outcomes in organic synthesis.[1][2]

ParameterThis compound (as a source of t-Butyl Ester)Benzyl Ester
Typical Yield (Protection) 80-90%[1]85-95%[1]
Stability Stable to basic, nucleophilic, and reductive conditions.[1][2][3]Stable to a wide range of non-reductive reagents, including acidic and basic conditions.[1][2]
Deprotection Conditions Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[1][4]Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[1][4]
Compatibility Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[1]Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) strategy.[1]
Key Advantages Facile cleavage under mild acidic conditions; Orthogonal to benzyl and Cbz groups.[1][2]High stability; Orthogonal to many other protecting groups, including Boc and Fmoc.[1][2]
Key Disadvantages Labile to strong acids which may not be suitable for all substrates.Requires specific catalysts for hydrogenolysis which can be sensitive to poisoning; Strong acid cleavage is harsh.[1]

The Core Advantage: Orthogonality in Synthesis

The true power of using tert-butyl esters over benzyl esters often lies in their orthogonality, which allows for the selective deprotection of one functional group in the presence of others.[2][5] This is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).

For instance, in Fmoc-based SPPS, the Fmoc protecting group on the amine terminus is removed with a base (like piperidine), conditions under which the tert-butyl ester protecting groups on amino acid side chains remain stable. The final cleavage of the peptide from the resin and removal of the tert-butyl side-chain protecting groups is then accomplished in a single step with a strong acid like TFA.

Conversely, benzyl esters are employed in Boc-based SPPS. Here, the N-terminal Boc group is removed with a moderate acid, while the benzyl ester side-chain protecting groups are stable. These are then typically removed at the final stage by hydrogenolysis. The orthogonality between tert-butyl and benzyl groups allows for their combined use in a single molecule to protect different carboxylic acid moieties that need to be deprotected at different stages of the synthesis.

Fig. 1: Orthogonal deprotection strategies for tert-butyl and benzyl esters.

Experimental Protocols

Below are detailed, representative methodologies for the protection of a generic carboxylic acid with both tert-butyl and benzyl groups, and their subsequent deprotection.

Carboxylic Acid Protection

Protection_Workflow cluster_tBu_Protection tert-Butyl Ester Formation cluster_Bn_Protection Benzyl Ester Formation Start_tBu Carboxylic Acid + 2-(tert-butoxy)acetic anhydride or Isobutylene/H+ Reaction_tBu Reaction in suitable solvent (e.g., Dioxane) Start_tBu->Reaction_tBu Workup_tBu Aqueous Workup & Purification Reaction_tBu->Workup_tBu Product_tBu tert-Butyl Ester Workup_tBu->Product_tBu Start_Bn Carboxylic Acid + Benzyl Bromide + Base (e.g., Cs₂CO₃) Reaction_Bn Reaction in suitable solvent (e.g., DMF) Start_Bn->Reaction_Bn Workup_Bn Aqueous Workup & Purification Reaction_Bn->Workup_Bn Product_Bn Benzyl Ester Workup_Bn->Product_Bn

Fig. 2: General workflow for tert-butyl and benzyl ester protection.

Protocol 1: Synthesis of a Tert-Butyl Ester

  • Materials: Carboxylic acid (1.0 eq), isobutylene or tert-butyl acetate, strong acid catalyst (e.g., sulfuric acid or bis(trifluoromethanesulfonyl)imide), and an appropriate solvent like dioxane or tert-butyl acetate.

  • Procedure:

    • Dissolve the carboxylic acid in the chosen solvent under an inert atmosphere.

    • Add a catalytic amount of the strong acid.

    • Introduce isobutylene gas or add tert-butyl acetate.

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Synthesis of a Benzyl Ester

  • Materials: Carboxylic acid (1.0 eq), benzyl bromide (1.1 eq), a base (e.g., cesium carbonate, 1.5 eq), and a polar aprotic solvent like DMF.

  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add the base and stir for 10-15 minutes.

    • Add benzyl bromide dropwise.

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection of Esters

Protocol 3: Cleavage of a Tert-Butyl Ester

  • Materials: Tert-butyl protected carboxylic acid, trifluoroacetic acid (TFA), and a scavenger (e.g., triisopropylsilane, if sensitive functional groups are present), and a solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve the tert-butyl ester in DCM.

    • Add the scavenger, if required.

    • Add a solution of TFA in DCM (e.g., 20-50% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

    • The crude carboxylic acid can be purified by an appropriate method, such as crystallization or chromatography.

Protocol 4: Cleavage of a Benzyl Ester by Hydrogenolysis

  • Materials: Benzyl protected carboxylic acid, a palladium catalyst (e.g., 10% Pd/C), a hydrogen source (H₂ gas), and a solvent like methanol or ethyl acetate.

  • Procedure:

    • Dissolve the benzyl ester in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a dedicated hydrogenation apparatus).

    • Stir the reaction vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Conclusion

The choice between this compound (for tert-butyl ester formation) and benzyl esters is a strategic one, heavily influenced by the overall synthetic plan.[1] Tert-butyl esters offer the significant advantage of being cleavable under mild acidic conditions, providing a crucial orthogonal protecting group strategy, especially in modern Fmoc-based peptide synthesis.[1][2] Their stability in basic and reductive environments makes them highly versatile. Benzyl esters, while robust and stable to a wide range of conditions, are primarily removed by hydrogenolysis, which may not be compatible with other functional groups in the molecule, such as alkenes or alkynes. For syntheses that demand acid-labile protection and orthogonality to hydrogenation-sensitive groups, the tert-butoxy protecting group is often the superior choice.

References

A Comparative Guide to Purity Validation of 2-(Tert-butoxy)acetic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 2-(Tert-butoxy)acetic acid purity, alongside alternative analytical techniques. We present detailed experimental protocols and supporting data to aid in the selection of the most suitable method for your laboratory's needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging a non-polar stationary phase and a polar mobile phase to achieve separation.

Experimental Protocol: RP-HPLC for this compound Purity

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to 95% A, 5% B

    • 30-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages.

  • Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. For acidic compounds like this compound, derivatization is often required to improve volatility and peak shape. A common approach is esterification to form a more volatile derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. It provides information about the presence of impurities without the need for chromophores.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC, GC, and ¹H NMR for the purity validation of this compound.

Parameter HPLC Gas Chromatography (with Derivatization) ¹H NMR
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 1.5%< 0.5%
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.06%~0.3%
Specificity HighHighModerate
Throughput HighMediumLow

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the validation of this compound purity by HPLC and a signaling pathway demonstrating the quality control process.

hplc_validation_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results and Reporting prep_sample Prepare this compound Sample Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system prep_std Prepare Reference Standard Solutions prep_std->hplc_system inject_std Inject Reference Standards hplc_system->inject_std inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Data Acquisition inject_std->acquire_data inject_sample->acquire_data linearity Linearity Assessment acquire_data->linearity accuracy Accuracy (% Recovery) acquire_data->accuracy precision Precision (Repeatability & Intermediate) acquire_data->precision specificity Specificity (Peak Purity) acquire_data->specificity lod_loq LOD & LOQ Determination acquire_data->lod_loq calc_purity Calculate Purity of this compound linearity->calc_purity accuracy->calc_purity precision->calc_purity specificity->calc_purity lod_loq->calc_purity gen_report Generate Validation Report calc_purity->gen_report qc_signaling_pathway raw_material Raw Material (this compound) analytical_method Analytical Method Selection (HPLC, GC, NMR) raw_material->analytical_method method_validation Method Validation analytical_method->method_validation purity_testing Purity Testing of Batch method_validation->purity_testing pass Batch Passes QC purity_testing->pass fail Batch Fails QC purity_testing->fail release Release for Manufacturing pass->release investigation Out of Specification (OOS) Investigation fail->investigation rejection Batch Rejection investigation->rejection

Spectroscopic Analysis: A Comparative Guide to Confirming Tert-Butylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a tert-butylation reaction is a critical step in chemical synthesis. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and comparative data are presented to support the robust characterization of tert-butylated compounds.

The successful incorporation of a tert-butyl group imparts significant steric and electronic effects on a molecule, influencing its reactivity, stability, and pharmacological properties. Therefore, rigorous analytical confirmation of its presence and position is paramount. A multi-faceted spectroscopic approach, leveraging the complementary information provided by NMR, IR, and MS, is the most reliable strategy for achieving this confirmation.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic signatures indicative of a tert-butyl group. These values provide a quick reference for identifying the successful incorporation of this moiety.

Table 1: NMR Spectroscopy Data for the Tert-Butyl Group [2][3]

NucleusTypical Chemical Shift (δ, ppm)MultiplicityKey Characteristics
¹H 0.5 - 2.0Singlet (s)A sharp, towering singlet integrating to nine protons is a hallmark of the tert-butyl group.[2]
¹³C Quaternary Carbon: 30 - 50Methyl Carbons: 20 - 42Singlet (s)The quaternary carbon signal is typically weaker than the methyl carbon signal.

Table 2: IR Spectroscopy Data for the Tert-Butyl Group

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
C-H Stretch 2975 - 2845StrongThese absorptions are characteristic of sp³ C-H bonds and are typically sharp.[4]
C-H Bend 1470 - 1365MediumBending vibrations for the methyl groups within the tert-butyl moiety.[4]
Skeletal Vibrations ~1255 - 1200Medium-StrongThese vibrations are associated with the C-C-C skeleton of the tert-butyl group.[4]

Table 3: Mass Spectrometry Data for the Tert-Butyl Group [5][6]

Ionm/z ValueFragmentation PathwaySignificance
[C₄H₉]⁺ 57α-cleavageThe tert-butyl cation is a very stable carbocation, often resulting in a base peak at m/z 57.[6]
[M - 15]⁺ M - 15Loss of a methyl radicalA common fragmentation pattern for tert-butylated compounds.[7]
[M - 57]⁺ M - 57Loss of a tert-butyl radicalIndicates the presence of a tert-butyl group attached to the parent molecule.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific compound and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of tert-butylated compounds, providing detailed information about the chemical environment and connectivity of atoms.[1]

¹H and ¹³C NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of the tert-butyl group by identifying its characteristic vibrational modes.

Attenuated Total Reflectance (ATR) FT-IR Acquisition:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect the spectrum and use the software to identify and label the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be indicative of a tert-butyl group.

Electron Ionization (EI) Mass Spectrometry Acquisition:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Energy: Typically 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the characteristic fragment ions. The presence of a prominent peak at m/z 57 is strong evidence for a tert-butyl group.[6]

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for confirming tert-butylation using each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent nmr_acq Acquire ¹H and ¹³C NMR Spectra dissolve->nmr_acq Transfer to NMR tube process_data Process Raw Data nmr_acq->process_data analyze_spectra Analyze Chemical Shifts, Integration, and Multiplicity process_data->analyze_spectra confirm Confirm Presence of t-Butyl Signature analyze_spectra->confirm

NMR analysis workflow for tert-butylation confirmation.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal ir_acq Acquire FT-IR Spectrum place_sample->ir_acq analyze_bands Identify Characteristic C-H Stretch and Bend Frequencies ir_acq->analyze_bands confirm Confirm t-Butyl Group Vibrational Modes analyze_bands->confirm

IR spectroscopy workflow for tert-butylation confirmation.

MS_Workflow cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis intro_sample Introduce Sample into Mass Spectrometer ms_acq Acquire Mass Spectrum (EI) intro_sample->ms_acq analyze_fragments Analyze Molecular Ion and Fragmentation Pattern ms_acq->analyze_fragments confirm Identify Characteristic [C₄H₉]⁺ (m/z 57) Peak analyze_fragments->confirm

Mass spectrometry workflow for tert-butylation confirmation.

Conclusion

The definitive confirmation of a tert-butylation reaction is most reliably achieved through the combined application of NMR, IR, and Mass Spectrometry.[1] ¹H and ¹³C NMR provide the most detailed structural information, while IR spectroscopy offers a rapid and straightforward method to identify the characteristic vibrations of the tert-butyl group. Mass spectrometry corroborates the molecular weight and provides valuable fragmentation data, with the observation of the tert-butyl cation at m/z 57 being a key indicator. By employing these techniques in a complementary fashion, researchers can confidently verify the successful synthesis and purity of their tert-butylated compounds.

References

A Comparative Guide to Tert-Butylation Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a tert-butyl group is a pivotal strategy in medicinal chemistry and materials science. This bulky, sterically hindering moiety can significantly enhance a molecule's metabolic stability, fine-tune its pharmacokinetic profile, and improve overall efficacy and material properties.[1] The choice of a tert-butylation reagent is critical and depends on factors like substrate scope, functional group tolerance, desired regioselectivity, and scalability.[1] This guide provides a comparative analysis of common tert-butylation reagents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method.

Comparative Overview of Tert-Butylation Methodologies

The selection of an appropriate tert-butylation method is crucial for the successful synthesis of target molecules. The following table summarizes and compares various prominent methodologies, highlighting their strengths and limitations.

MethodReagent(s) / CatalystSubstrate ScopeKey AdvantagesKey Limitations
Friedel-Crafts Alkylation t-butyl halide or t-butanol / Lewis Acid (e.g., AlCl₃, FeCl₃)Electron-rich arenes and heterocyclesDirect C-H functionalization; utilizes readily available reagents.[1][2]Prone to overalkylation as the product is more nucleophilic than the reactant; carbocation rearrangements can occur; requires strong Lewis acids.[2][3][4]
Tf₂NH-Catalyzed Esterification/Etherification tert-Butyl acetate / Bis(trifluoromethanesulfonyl)imide (Tf₂NH)Carboxylic acids, alcohols, free amino acidsHigh yields, fast reaction times, and safer alternative to hazardous reagents like perchloric acid; excellent functional group tolerance.[5][6][7]Requires the use of a specific, though highly effective, catalyst system.
Palladium-Catalyzed Buchwald-Hartwig Etherification Sodium tert-butoxide / Pd(OAc)₂ with phosphine ligandsAryl and heteroaryl halides/triflatesGood yields for unactivated and electron-rich aryl halides; operates under milder conditions than traditional methods.[1]Requires a pre-functionalized substrate (halide or triflate); catalyst and ligand can be costly.[1]
Di-tert-butyl Dicarbonate (Boc₂O) Boc₂O / Base (e.g., DMAP) or Lewis AcidAmines, carboxylic acids, alcoholsHighly efficient for N-Boc protection of amines under mild basic conditions; can be used for ester formation.[6][8]Primarily used for protection; not a general C-alkylation reagent.
Activation/Methylation Protocol SOCl₂ or conc. HCl, then Trimethylaluminum (AlMe₃)Tertiary benzylic alcoholsAllows synthesis of "Friedel-Crafts-restricted" meta-tert-alkylbenzenes; tolerates various functional groups.[9][10]A two-step protocol; strongly electron-deficient or -donating substrates can be problematic.[9]

Workflow for Method Selection

Choosing the right tert-butylation strategy is paramount. The following workflow provides a logical decision-making process based on the substrate and the desired transformation.

G start Identify Substrate substrate_type What is the functional group to be tert-butylated? start->substrate_type arene Arene / Heterocycle (C-H Bond) substrate_type->arene C-H acid_alcohol Carboxylic Acid / Alcohol (O-H Bond) substrate_type->acid_alcohol O-H amine Amine (N-H Bond) substrate_type->amine N-H aryl_halide Aryl Halide (C-X Bond) substrate_type->aryl_halide C-X fc_alkylation Friedel-Crafts Alkylation arene->fc_alkylation tf2nh_method Tf2NH-Catalyzed Method acid_alcohol->tf2nh_method boc_protection Boc Anhydride (Boc₂O) amine->boc_protection buchwald Buchwald-Hartwig Etherification aryl_halide->buchwald

Caption: Decision workflow for selecting a tert-butylation method.

Quantitative Performance Data

A recent study highlights the superior performance of the Tf₂NH-catalyzed method for the tert-butylation of acids and alcohols compared to conventional approaches.[5][11]

SubstrateMethodConditionsTimeYield (%)
N-Cbz-L-Phenylalanine Tf₂NH-catalyzed 0.05 eq. Tf₂NH, t-BuOAc, 60 °C3 h98%
Conventional (H₂SO₄)0.05 eq. H₂SO₄, t-BuOAc, 60 °C24 h20%
Benzoic Acid Tf₂NH-catalyzed 0.05 eq. Tf₂NH, t-BuOAc, 60 °C1 h99%
Conventional (H₂SO₄)0.05 eq. H₂SO₄, t-BuOAc, 60 °C24 h5%
Benzyl Alcohol Tf₂NH-catalyzed 0.05 eq. Tf₂NH, t-BuOAc, 60 °C1 h99%
Conventional (HClO₄)0.05 eq. HClO₄, t-BuOAc, 60 °C24 h40%

Data sourced from Ogasa, C., et al., Synlett, 2024.[5]

Experimental Protocols

Detailed and reproducible protocols are essential for successful synthesis. The following are representative procedures for key tert-butylation reactions.

This protocol describes a safe and highly efficient method for synthesizing tert-butyl esters.[5][8]

Materials:

  • Carboxylic acid substrate (1.0 mmol)

  • Anhydrous tert-butyl acetate (t-BuOAc, 10 mL)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH, 0.05 mmol for simple acids, 1.1 mmol for free amino acids)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous tert-butyl acetate (10 mL).

  • Add bis(trifluoromethanesulfonyl)imide (Tf₂NH).

  • Stir the mixture at 60 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

This procedure is a classic example of electrophilic aromatic substitution to produce p-di-t-butylbenzene.[2]

Materials:

  • tert-Butyl chloride (1.0 mL)

  • tert-Butylbenzene (0.5 mL)

  • Anhydrous aluminum chloride (AlCl₃, ~20 mg)

  • Ice bath

  • 5 mL conical vial with spin vane

Procedure:

  • Caution: This reaction produces HCl gas and must be performed in a fume hood.

  • Combine tert-butyl chloride (1.0 mL) and t-butylbenzene (0.5 mL) in a 5 mL conical vial equipped with a spin vane.

  • Cool the mixture in an ice bath while stirring.

  • Carefully add approximately 20 mg of anhydrous AlCl₃ to the cooled, stirring mixture.

  • Allow the reaction to proceed with stirring in the ice bath for 15-20 minutes.

  • Quench the reaction by carefully adding crushed ice, followed by water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

This protocol details the Buchwald-Hartwig amination conditions adapted for etherification to form aryl tert-butyl ethers.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Pd(OAc)₂ (0.01-0.05 mmol)

  • Air-stable dialkylphosphinobiphenyl ligand (0.01-0.05 mmol)

  • Anhydrous toluene

Procedure:

  • In an inert atmosphere glovebox, combine the aryl halide, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand in a reaction vessel.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Reaction Mechanism Visualization

The generation of a tert-butyl cation is a common feature in acid-catalyzed tert-butylation reactions.

G cluster_0 cluster_1 cluster_2 reagent reagent intermediate intermediate catalyst catalyst product product tBuOH tert-Butanol (CH₃)₃COH protonated_alcohol Protonated Alcohol (CH₃)₃COH₂⁺ tBuOH->protonated_alcohol + H⁺ H_plus H⁺ protonated_alcohol->dummy tBu_cation tert-Butyl Cation (CH₃)₃C⁺ H2O H₂O dummy->tBu_cation - H₂O

Caption: Formation of the tert-butyl cation from tert-butanol.

This guide provides a foundational framework for selecting and implementing tert-butylation strategies. For more detailed applications and troubleshooting, researchers are encouraged to consult the cited primary literature.

References

A Comparative Guide to the Stability of Tert-Butyl vs. Silyl Esters in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within drug development and the creation of complex molecules, the strategic use of protecting groups is a critical element for success. The choice of a protecting group for a carboxylic acid can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. Among the most common choices, tert-butyl and silyl esters offer distinct advantages and disadvantages based on their stability profiles. This guide provides an objective comparison of the stability of tert-butyl esters versus various silyl esters, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Relative Stability Under Common Synthetic Conditions

The primary distinction between tert-butyl and silyl esters lies in their differing lability under acidic and basic conditions. Tert-butyl esters are renowned for their stability in basic and nucleophilic environments, making them ideal for reactions involving organometallics or other base-sensitive reagents.[1][2] Conversely, they are readily cleaved under acidic conditions.[1][3]

Silyl esters, on the other hand, are generally more labile and can be cleaved under both acidic and basic conditions, as well as by fluoride ions.[3] The stability of silyl esters is highly dependent on the steric bulk of the substituents on the silicon atom.[4] This tunable stability allows for a range of applications, from temporary protection to use in orthogonal protection strategies.[5]

Below is a table summarizing the relative stability of tert-butyl esters compared to common silyl esters under various conditions.

ConditionTert-Butyl EsterTrimethylsilyl (TMS) EsterTriethylsilyl (TES) EsterTert-Butyldimethylsilyl (TBDMS) EsterTert-Butyldiphenylsilyl (TBDPS) Ester
Acidic (e.g., TFA, HCl) Labile[3]Very Labile[4]Labile[4]Moderately Labile[4]Stable (relative to other silyl esters)[4]
Basic (e.g., K₂CO₃, NaOH) Generally Stable[3]Very Labile[6]Labile[6]Moderately Stable[6]Stable[6]
Fluoride (e.g., TBAF) StableVery Labile[7]Labile[7]Moderately Labile[7]Labile[7]
Nucleophiles (e.g., RLi) Stable[3]Labile[3]Labile[3]Labile[3]Labile[3]
Hydrogenolysis (H₂, Pd/C) Stable[3]StableStableStableStable

Deprotection Mechanisms and Orthogonal Strategies

The distinct cleavage mechanisms of tert-butyl and silyl esters allow for their use in orthogonal protection strategies, where one group can be selectively removed in the presence of the other.[5]

The deprotection of a tert-butyl ester proceeds via an acid-catalyzed cleavage, forming a stable tert-butyl carbocation and the corresponding carboxylic acid.[8] The carbocation is typically quenched by forming isobutylene gas.

G R-CO-O-tBu tert-Butyl Ester Protonated_Ester Protonated Ester R-CO-O-tBu->Protonated_Ester Protonation H+ H+ (Acid) Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Cleavage tBu_cation tert-Butyl Cation Protonated_Ester->tBu_cation Cleavage Isobutylene Isobutylene (gas) tBu_cation->Isobutylene -H+

Figure 1. Deprotection mechanism of a tert-butyl ester.

Silyl esters are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7] The high affinity of silicon for fluoride drives the reaction, forming a strong Si-F bond and releasing the carboxylate anion.

G R-CO-OSiR3 Silyl Ester Pentacoordinate_Si Pentacoordinate Silicon Intermediate R-CO-OSiR3->Pentacoordinate_Si Nucleophilic Attack F- F- (Fluoride) Carboxylate R-COO- Pentacoordinate_Si->Carboxylate Fragmentation SiR3F Silyl Fluoride Pentacoordinate_Si->SiR3F Fragmentation

Figure 2. Deprotection mechanism of a silyl ester.

This difference in cleavage conditions allows for the selective deprotection of a silyl ester in the presence of a tert-butyl ester using fluoride, or the selective deprotection of a tert-butyl ester in the presence of a more robust silyl ester using acid.

Experimental Protocols

Below are detailed protocols for the deprotection of tert-butyl and silyl esters.

Protocol 1: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the cleavage of a tert-butyl ester.[9]

Materials:

  • Tert-butyl ester-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the tert-butyl ester (1.0 eq) in DCM (to a concentration of 0.1-0.5 M).

  • In a well-ventilated fume hood, add TFA (5-10 eq). A common ratio is a 1:1 mixture of DCM:TFA.[10]

  • Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Note on Scavengers: The tert-butyl cation generated during deprotection can alkylate sensitive functional groups. To prevent this, scavengers such as triisopropylsilane (TIS) or water (2-5%) can be added to the reaction mixture.[9]

Protocol 2: Deprotection of a Silyl Ester using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines a general procedure for the cleavage of a silyl ester, such as a TBDMS ester.[7]

Materials:

  • Silyl ester-protected compound

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the silyl ester (1.0 eq) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Note on Basicity: TBAF is basic and can affect base-sensitive functional groups. For such substrates, buffering the reaction with a mild acid like acetic acid is recommended.[7]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the deprotection of ester protecting groups.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Start Dissolve Protected Compound Add_Reagent Add Deprotection Reagent (e.g., TFA or TBAF) Start->Add_Reagent Monitor Monitor Reaction (TLC, LC-MS) Add_Reagent->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product (Chromatography, Recrystallization) Dry->Purify Characterize Characterize Final Product Purify->Characterize

Figure 3. General experimental workflow for ester deprotection.

Conclusion

The choice between a tert-butyl ester and a silyl ester as a protecting group for a carboxylic acid is a strategic decision that depends on the overall synthetic plan. Tert-butyl esters provide robust protection under basic and nucleophilic conditions, with a reliable method for acidic deprotection. Silyl esters offer a spectrum of labilities, tunable by the steric bulk of the silyl group, and provide an orthogonal deprotection strategy using fluoride ions. A thorough understanding of the stability and reactivity of these protecting groups is essential for the successful synthesis of complex, high-value molecules in drug development and other areas of chemical research.

References

A Cost-Benefit Analysis of 2-(Tert-butoxy)acetic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and overall success of a synthetic route. 2-(Tert-butoxy)acetic acid has emerged as a valuable reagent for introducing a protected glycolic acid moiety. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against viable alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound offers a convenient and efficient method for incorporating a protected acetic acid linker, primarily advantageous for its stability under a range of conditions and the straightforward deprotection of the tert-butyl group under mild acidic conditions. However, a thorough analysis reveals that alternative reagents, such as Benzyl 2-hydroxyacetate and (tert-Butyldimethylsilyloxy)acetic acid, present compelling options with distinct benefits in terms of cost, orthogonality, and deprotection strategies. The optimal choice is contingent on the specific synthetic context, including the presence of other protecting groups and the overall cost-sensitivity of the project.

Performance and Cost Comparison

To provide a clear comparison, the following table summarizes the key performance indicators and approximate costs of this compound and two primary alternatives.

ParameterThis compoundBenzyl 2-hydroxyacetate(tert-Butyldimethylsilyloxy)acetic acid
Primary Use Introduction of a protected glycolic acid linkerIntroduction of a protected glycolic acid linkerIntroduction of a protected glycolic acid linker
Deprotection Condition Mild acidic conditions (e.g., TFA in DCM)Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acidsFluoride sources (e.g., TBAF) or acidic conditions
Orthogonality Orthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to acid-labile and base-labile groupsOrthogonal to hydrogenolysis-labile and some acid/base-labile groups
Approximate Cost ~$50-100 / g~$2-5 / g~$150-200 / g
Key Advantages Stable protecting group, mild deprotectionLow cost, stable protecting groupTunable stability, mild deprotection with fluoride
Key Disadvantages Moderate costCatalyst poisoning potential, harsher acid deprotectionHigh cost, potential for silicon migration

Detailed Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via the Williamson ether synthesis.

Materials:

  • Potassium tert-butoxide

  • Bromoacetic acid

  • Toluene

  • Water

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Magnesium sulfate

Procedure:

  • To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (1.0 eq) and toluene under a nitrogen atmosphere.

  • Dissolve bromoacetic acid (0.5 eq) in toluene and add it dropwise to the potassium tert-butoxide suspension.

  • Heat the mixture at reflux for 24 hours.

  • After cooling to room temperature, add water and separate the layers.

  • Wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic extracts with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate in vacuo to yield the product.[1]

Amide Coupling using this compound with HATU

Materials:

  • This compound (1.2 eq)

  • Amine substrate (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (2.4 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry reaction vial under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add HATU and then DIPEA to the solution.

  • Stir the mixture for 5-15 minutes at room temperature for pre-activation.[2]

  • Add the amine substrate to the reaction mixture.

  • Stir the reaction for 2-4 hours at room temperature.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous work-up.

  • Purify the product by column chromatography.[3][4]

Amide Coupling using Benzyl 2-hydroxyacetate with EDC/HOBt

Materials:

  • Benzyl 2-hydroxyacetate (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1.1 - 1.5 eq)

  • HOBt (1.1 - 1.5 eq)

  • DIPEA or TEA (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add Benzyl 2-hydroxyacetate, HOBt, and the amine.

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[5]

Visualizing Synthetic and Logical Workflows

To better illustrate the decision-making process and experimental procedures, the following diagrams are provided.

Deprotection_Orthogonality cluster_tert_butyl This compound cluster_benzyl Benzyl 2-hydroxyacetate cluster_silyl (tert-Butyldimethylsilyloxy)acetic acid tert_butyl tert-Butyl Group deprotection_tbu Acidic Conditions (e.g., TFA) tert_butyl->deprotection_tbu Cleavage deprotection_bn Hydrogenolysis (e.g., H₂, Pd/C) tert_butyl->deprotection_bn Stable benzyl Benzyl Group benzyl->deprotection_tbu Stable benzyl->deprotection_bn Cleavage tbdms TBDMS Group tbdms->deprotection_bn Stable deprotection_tbdms Fluoride Source (e.g., TBAF) tbdms->deprotection_tbdms Cleavage

Caption: Orthogonal deprotection strategies for different protecting groups.

Amide_Coupling_Workflow start Start: Protected Acetic Acid + Amine dissolve Dissolve in Anhydrous Solvent (DMF or DCM) start->dissolve preactivation Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) dissolve->preactivation stir_preactivation Stir for Pre-activation (5-15 min at RT) preactivation->stir_preactivation add_amine Add Amine Substrate stir_preactivation->add_amine reaction Stir at Room Temperature (2-4 hours) add_amine->reaction monitoring Monitor Reaction (LC-MS or TLC) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification end End: Pure Amide Product purification->end

Caption: General workflow for HATU-mediated amide coupling.

Cost-Benefit Analysis in Detail

This compound:

  • Benefits: The tert-butyl ether is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, making it compatible with many synthetic steps.[6] Its removal with mild acids like trifluoroacetic acid (TFA) is generally clean and high-yielding. This makes it a reliable choice when orthogonality to base-labile or hydrogenolysis-sensitive groups is required.

  • Costs: The primary drawback is its moderate cost compared to simpler alternatives like benzyl 2-hydroxyacetate. For large-scale synthesis, this cost can become a significant factor.

Benzyl 2-hydroxyacetate:

  • Benefits: The most significant advantage is its low cost, making it highly attractive for industrial applications and cost-sensitive research projects. The benzyl group is robust and stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc.[7]

  • Costs: Deprotection via catalytic hydrogenolysis, while generally clean, can be problematic if the substrate contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups) or if catalyst poisoning occurs. The alternative deprotection method using strong acids can be harsh and may not be suitable for sensitive substrates.[6]

(tert-Butyldimethylsilyloxy)acetic acid:

  • Benefits: The TBDMS group offers a unique deprotection pathway using fluoride ions, providing an additional layer of orthogonality. This is particularly valuable in complex syntheses where multiple protecting groups are employed. The stability of the TBDMS ether can also be tuned by using different silyl protecting groups (e.g., TIPS, TBDPS).[8]

  • Costs: This is the most expensive of the three alternatives, which may limit its use to small-scale, high-value syntheses. While generally stable, there is a potential for silyl group migration, especially in the presence of base. Deprotection with acid is possible but can be less selective if other acid-labile groups are present.[9]

Conclusion

The choice of a protected acetic acid building block is a strategic decision that should be made after careful consideration of the entire synthetic route.

  • This compound is an excellent choice for general-purpose applications where its moderate cost is acceptable and its orthogonality to base-labile and hydrogenolysis-labile groups is advantageous.

  • Benzyl 2-hydroxyacetate is the most cost-effective option and is well-suited for large-scale syntheses, provided the deprotection by hydrogenolysis is compatible with the rest of the molecule.

  • (tert-Butyldimethylsilyloxy)acetic acid offers the highest degree of orthogonality due to its unique fluoride-mediated deprotection, making it ideal for complex, multi-step syntheses where other deprotection methods are not feasible, despite its higher cost.

By carefully weighing the benefits and drawbacks of each alternative, researchers can select the most appropriate reagent to optimize their synthetic strategy for efficiency, yield, and cost-effectiveness.

References

The Versatility of 2-(Tert-butoxy)acetic Acid in Synthetic Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, 2-(tert-butoxy)acetic acid stands out as a versatile building block and a valuable protected derivative of acetic acid. Its primary utility lies in the strategic introduction of a carboxymethyl group in multi-step syntheses, where the tert-butoxycarbonyl (Boc) group serves as a robust and readily cleavable protecting group. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.

Performance Comparison in Peptide Synthesis

The tert-butyl (tBu) protecting group, a key feature of this compound, is a cornerstone of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). Its performance is often compared with other common protecting groups for carboxylic acid-containing side chains, such as benzyl (Bzl) and trityl (Trt) ethers.

Key Performance Characteristics

The choice of protecting group significantly impacts several aspects of peptide synthesis, including the prevention of side reactions and the efficiency of peptide chain assembly, particularly in challenging sequences.

FeatureTert-butyl (tBu) ProtectionTrityl (Trt) ProtectionBenzyl (Bzl) Protection
Primary Use Protection of Asp, Glu, Tyr, Ser, Thr side chains.Protection of Asn, Gln, His, Cys, Ser, Thr side chains.Protection of Asp, Glu, Ser, Thr, Tyr side chains in Boc-SPPS.
Relative Acid Lability Moderate; requires strong acid (e.g., >90% TFA) for efficient removal.[1]High; cleavable with very mild acid (e.g., 1% TFA).[1]High; requires very strong acids like HF for cleavage.
Orthogonality Part of the standard Fmoc/tBu orthogonal pair (base-labile Fmoc, acid-labile tBu).Orthogonal to tBu; allows for selective on-resin deprotection.Used in the "quasi-orthogonal" Boc/Bzl strategy.
Impact on Aggregation Can contribute to aggregation issues in long or complex peptides.Steric bulk can disrupt aggregation, aiding in the synthesis of difficult sequences.[1]Less sterically bulky than Trt, with a moderate impact on aggregation.
Typical Crude Purity Sequence-dependent, but generally >70% for standard peptides.[1]Generally higher for difficult or aggregation-prone sequences.[1]Highly sequence-dependent.
Common Side Reactions and Mitigation

The cleavage of the tert-butyl group generates a stable tert-butyl cation, which can lead to unwanted side reactions.

Side ReactionProtecting GroupDescriptionMitigation Strategy
S-tert-butylation tert-Butyl (from tBu, Boc)The tBu cation can alkylate the thiol side chain of Cysteine.[1]Use of effective scavengers like triisopropylsilane (TIS).[1]
Alkylation of Trp/Met tert-Butyl (from tBu, Boc)The tBu cation can alkylate the indole ring of Tryptophan or the thioether of Methionine.[1]Use of scavengers like TIS or 1,2-ethanedithiol (EDT).[1]
Aspartimide Formation tert-Butyl (for Asp side chain)Base-catalyzed cyclization of aspartic acid residues, leading to chain termination or epimerization.Use of less basic conditions for Fmoc deprotection; incorporation of backbone-protected dipeptides.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the laboratory-scale synthesis of this compound.

Materials:

  • Potassium tert-butoxide

  • Toluene

  • Bromoacetic acid

  • Water

  • Diethyl ether

  • Concentrated hydrochloric acid

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add potassium tert-butoxide (100.00 g, 0.891 moles) and 1500 ml of toluene under a nitrogen atmosphere.[2]

  • Add a solution of bromoacetic acid (61.90 g, 0.446 moles) in 100 ml of toluene dropwise.[2]

  • Heat the mixture at reflux for 24 hours.[2]

  • After cooling to room temperature, add 100 ml of water and separate the layers.[2]

  • Wash the aqueous layer with diethyl ether (2 x 50 ml) and then acidify to pH 1 with concentrated hydrochloric acid.[2]

  • Extract the resulting mixture with diethyl ether (3 x 100 ml).[2]

  • Wash the combined organic extracts with saturated sodium chloride solution (1 x 75 ml), dry over magnesium sulfate, and concentrate in vacuo to yield the product as a yellow oil.[2]

N-Terminal Acylation of a Resin-Bound Peptide

This protocol outlines the coupling of this compound to the N-terminus of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HBTU or HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Kaiser test reagents

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.[3]

  • In a separate vessel, pre-activate this compound (1.5-3.0 equivalents relative to the resin loading) by dissolving it in DMF and adding the coupling reagent (1.5-3.0 eq.) and DIPEA (3.0-6.0 eq.). Allow the mixture to stand for 5-10 minutes at room temperature.[3]

  • Drain the DMF from the swollen resin and add the pre-activated this compound solution.[3]

  • Agitate the mixture at room temperature for 1-4 hours.[3]

  • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (colorless or yellow beads) indicates a successful coupling.[3]

  • Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3 times), DCM (3 times), and methanol (2 times).[3]

  • Dry the resin under vacuum.[3]

Application in the Synthesis of a Hypothetical Kinase Inhibitor

This compound can serve as a key building block in the synthesis of small molecule kinase inhibitors. For instance, it can be used to introduce a flexible, hydrophilic linker that can be further functionalized. Below is a hypothetical workflow for the synthesis of a Glycogen Synthase Kinase 3 (GSK-3) inhibitor incorporating a tert-butoxyacetyl moiety.

G cluster_synthesis Synthesis Workflow A This compound C Coupling Reaction (e.g., HATU, DIPEA) A->C B Amine-functionalized heterocyclic core B->C D Protected Inhibitor Intermediate C->D E Acidic Deprotection (TFA) D->E F Final GSK-3 Inhibitor E->F

Caption: Synthetic workflow for a hypothetical GSK-3 inhibitor.

Hypothetical Signaling Pathway of GSK-3 Inhibition

GSK-3 is a key regulator in numerous cellular processes, and its inhibition has therapeutic potential in various diseases, including Alzheimer's disease and bipolar disorder. The synthesized inhibitor would aim to modulate these pathways.

G cluster_pathway GSK-3 Signaling Pathway Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor binds GSK3 GSK-3β Receptor->GSK3 inhibits BetaCatenin β-catenin GSK3->BetaCatenin phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Gene Target Gene Transcription TCF_LEF->Gene Inhibitor Synthesized Inhibitor Inhibitor->GSK3 inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3 inhibition.

Conclusion

This compound is a highly valuable reagent in organic synthesis, particularly in the construction of complex molecules like peptides and potential drug candidates. Its utility stems from the reliable protection afforded by the tert-butyl group, which allows for selective reactions at other molecular sites. While the choice of protecting group strategy is always context-dependent, the robust nature and well-established cleavage protocols for the tert-butyl group make this compound a dependable choice for a wide range of applications. For researchers and drug developers, a thorough understanding of its performance characteristics in comparison to other protecting group strategies is crucial for the successful and efficient synthesis of target molecules.

References

evaluation of different deprotection methods for tert-butyl esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis, prized for its stability under a variety of reaction conditions. However, its effective and selective removal is a critical step in many synthetic routes. This guide provides a comprehensive evaluation of common and emerging deprotection methods, offering a comparative analysis of their performance based on experimental data.

Overview of Deprotection Strategies

The cleavage of tert-butyl esters is typically achieved under acidic conditions, but thermal and metal-catalyzed methods offer valuable alternatives, particularly for substrates sensitive to strong acids. The choice of method depends on factors such as the substrate's tolerance to acidic or thermal stress, the presence of other protecting groups, and the desired level of selectivity.

Comparative Performance of Deprotection Methods

The following tables summarize quantitative data for various deprotection methods, providing a basis for comparison of reaction conditions, times, and yields.

Table 1: Acidic Deprotection Methods
ReagentSolventTemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 5 hHighCommon, volatile acid, but harsh. Scavengers may be needed.[1][2][3]
Hydrogen Chloride (HCl)Dioxane / EtherRoom Temp.1 - 4 hHighA classic and effective method.[1]
Sulfuric Acid (H₂SO₄)Dioxane / H₂ORoom Temp.2 - 6 hHighStrong, non-volatile acid.[1]
Formic Acid-50 - 60 °C1 - 3 h>90%Milder than TFA, useful for sensitive substrates.[1]
p-Toluenesulfonic acid (p-TsOH)TolueneReflux1 - 2 h>90%Common and cost-effective acid catalyst.[1]
Table 2: Lewis Acid and Other Mild Deprotection Methods
ReagentSolventTemperatureTimeYield (%)Notes
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.12 - 24 h~75%Mild conditions, but can be slow.[4][5]
CeCl₃·7H₂O / NaIAcetonitrileReflux24 h (pre-reflux) + reaction timeGoodSelective cleavage in the presence of N-Boc groups.[6]
"Magic Blue" / TriethylsilaneDichloromethane (DCM)Room Temp.~40 min~95%Mild, radical cation-mediated deprotection.[1][7][8][9]
Silica GelTolueneReflux24 hGoodHeterogeneous method, selective over t-butyl ethers.[10]
Table 3: Thermal Deprotection
ConditionsSolventTemperatureTimeYield (%)Notes
Continuous Flow ReactorProtic Solvents (e.g., THF/water, IPA/water)120 - 240 °C15 - 40 minGood to HighReagent-free, suitable for amphoteric amino acid derivatives.[11][12]
Microwave IrradiationFluorinated Alcohols (TFE, HFIP)150 °CMinutesGood to ExcellentRapid heating can accelerate deprotection.[13]

Experimental Protocols

Detailed methodologies for key deprotection strategies are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • TFA Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature. This creates a 1:1 (v/v) mixture of DCM and TFA. For substrates sensitive to strong acid, the concentration of TFA can be reduced.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[2][3]

  • Purification: The crude product can often be used without further purification. If necessary, purification can be achieved by crystallization, precipitation, or column chromatography.

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
  • Reaction Setup: Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add zinc bromide (ZnBr₂, 5.0 eq) to the solution and stir the resulting suspension at room temperature.[4]

  • Reaction: Monitor the reaction by TLC or LC-MS. Reaction times can vary from several hours to 24 hours.[4]

  • Quenching and Extraction: Upon completion, add water to the reaction mixture and stir for an additional 2 hours. Separate the layers and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[4]

Protocol 3: Deprotection using "Magic Blue" (Triarylamminium Radical Cation)
  • Reaction Setup: To a solution of the tert-butylated compound (1.0 equiv) in dry dichloromethane (DCM), add triethylsilane (2.0 equiv).

  • Catalyst Addition: Add tris-4-bromophenylamminium radical cation ("Magic Blue") (0.5 equiv).[7]

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the desired product.[7]

Protocol 4: Thermal Deprotection in a Continuous Flow Reactor
  • System Setup: A high-temperature plug flow reactor (PFR) is constructed using stainless steel tubing heated in a GC oven. Material is fed through the reactor using high-pressure syringe pumps.[11]

  • Reaction Conditions: The tert-butyl ester is dissolved in a suitable solvent (e.g., THF or IPA with a small amount of water). The solution is then passed through the PFR at a temperature between 200 and 250 °C with a residence time of 10–30 minutes.[11]

  • Work-up: The output from the reactor is collected. For many products, especially amphoteric materials, simple solvent exchange is sufficient for isolation.[12]

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the general experimental workflow for tert-butyl ester deprotection and a logical comparison of the different methods.

G cluster_workflow General Experimental Workflow start Start: Tert-butyl ester substrate dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add deprotection reagent/catalyst or apply heat dissolve->add_reagent reaction Monitor reaction (TLC, LC-MS) add_reagent->reaction workup Quench and/or perform aqueous workup reaction->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product concentrate->purify end End: Carboxylic acid product purify->end

Caption: General experimental workflow for the deprotection of tert-butyl esters.

G cluster_comparison Comparison of Deprotection Methods cluster_acidic_props Properties cluster_lewis_props Properties cluster_thermal_props Properties cluster_radical_props Properties Method Deprotection Method Acidic Acidic (TFA, HCl, H2SO4, etc.) Method->Acidic Harsh, but effective Lewis_Acid Lewis Acid (ZnBr2, CeCl3) Method->Lewis_Acid Milder, good selectivity Thermal Thermal (Flow, Microwave) Method->Thermal Reagent-free, high temp Radical Radical Cation ('Magic Blue') Method->Radical Very mild, catalytic Acidic_Pros Pros: - Fast - High Yielding Acidic->Acidic_Pros Acidic_Cons Cons: - Harsh - Not selective Acidic->Acidic_Cons Lewis_Pros Pros: - Mild - Selective Lewis_Acid->Lewis_Pros Lewis_Cons Cons: - Slower - Stoichiometric reagent Lewis_Acid->Lewis_Cons Thermal_Pros Pros: - Reagent-free - Fast (flow) Thermal->Thermal_Pros Thermal_Cons Cons: - High temperatures - Specialized equipment Thermal->Thermal_Cons Radical_Pros Pros: - Very mild - Catalytic - Fast Radical->Radical_Pros Radical_Cons Cons: - Newer method - Reagent cost Radical->Radical_Cons

Caption: Logical comparison of different tert-butyl ester deprotection methods.

Conclusion

The selection of an appropriate deprotection method for a tert-butyl ester is a critical decision in a synthetic campaign. While traditional acidic methods are robust and widely applicable, milder alternatives using Lewis acids, thermal energy, or novel catalytic systems provide valuable options for sensitive substrates. This guide provides the necessary data and protocols to enable researchers to make an informed choice based on the specific requirements of their synthetic targets.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Tert-butoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling chemical reagents. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(Tert-butoxy)acetic acid, ensuring the well-being of all laboratory personnel and the integrity of your research.

This compound is a valuable reagent in drug development and various chemical syntheses. However, its corrosive nature necessitates strict adherence to safety protocols to prevent injury and ensure a safe laboratory environment. This guide offers procedural, step-by-step guidance to directly address your operational questions.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • May Cause Respiratory Irritation (H335): Inhalation of vapors, mists, or dust may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed (H302): May be harmful if ingested.[1]

Due to these hazards, it is crucial to handle this chemical with appropriate personal protective equipment and within a controlled environment.

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when working with this compound. Adherence to this workflow is critical for minimizing exposure risk.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe_details Specific PPE Requirements start Start: Handling this compound assess_operation Assess the nature of the operation (e.g., weighing, transferring, heating) start->assess_operation assess_quantity Determine the quantity of chemical to be handled assess_operation->assess_quantity assess_ventilation Evaluate the adequacy of ventilation (e.g., fume hood, general lab) assess_quantity->assess_ventilation eye_protection Eye and Face Protection assess_ventilation->eye_protection hand_protection Hand Protection assess_ventilation->hand_protection body_protection Body Protection assess_ventilation->body_protection respiratory_protection Respiratory Protection assess_ventilation->respiratory_protection goggles Chemical splash goggles are mandatory. A face shield is required for splash hazards. eye_protection->goggles gloves Chemical-resistant gloves are required. Double gloving is recommended. hand_protection->gloves lab_coat A laboratory coat is mandatory. A chemical-resistant apron is recommended for larger quantities. body_protection->lab_coat respirator Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator is necessary. respiratory_protection->respirator

Caption: PPE Selection Workflow for this compound.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, data for related carboxylic acids can provide guidance for risk assessment. Always strive to keep exposure to any chemical to the lowest achievable level.

ParameterValueReference Compound(s)Source
OSHA PEL (Permissible Exposure Limit) TWA 10 ppm (25 mg/m³)Acetic AcidNIOSH, OSHA
NIOSH REL (Recommended Exposure Limit) TWA 10 ppm (25 mg/m³), ST 15 ppm (37 mg/m³)Acetic AcidNIOSH
ACGIH TLV (Threshold Limit Value) TWA 10 ppm (25 mg/m³), STEL 15 ppm (37 mg/m³)Acetic AcidACGIH
NIOSH REL (Recommended Exposure Limit) TWA 5 ppm (9 mg/m³)Formic AcidNIOSH
OSHA PEL (Permissible Exposure Limit) TWA 5 ppm (9 mg/m³)Formic AcidOSHA

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA exposure that should not be exceeded at any time during a workday.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following detailed procedures is mandatory for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) Donning and Doffing

Donning Sequence:

  • Lab Coat: Put on a clean, buttoned laboratory coat.

  • Gloves: Don the appropriate chemical-resistant gloves. For handling this compound, nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or handling larger quantities, butyl rubber gloves offer greater protection. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is a recommended practice.

  • Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.

  • Face Shield: If there is a significant risk of splashing, wear a face shield over the chemical splash goggles.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container. Remove the inner pair using the same technique.

  • Face Shield: Remove the face shield by handling the headband.

  • Goggles: Remove goggles from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Handling this compound
  • Preparation:

    • Ensure that a calibrated and certified chemical fume hood is used for all manipulations of this compound.

    • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment (glassware, stir bars, etc.) inside the fume hood before introducing the chemical.

    • Have a spill kit readily available. The kit should contain a neutralizer for acids (such as sodium bicarbonate), absorbent materials, and a designated container for spill waste.

  • Procedure:

    • When transferring the acid, use a funnel to minimize the risk of spills.

    • If heating is required, use a well-controlled heating mantle and monitor the temperature closely. Avoid open flames.

    • Keep the container of this compound closed when not in use to minimize the release of vapors.

    • Work with the smallest quantity of the chemical necessary for the experiment.

    • Always add acid to water or other solvents slowly and with stirring to dissipate any heat generated. Never add water to acid.

  • In Case of a Spill:

    • Small Spill (inside a fume hood):

      • Alert nearby personnel.

      • Wearing appropriate PPE, neutralize the spill by slowly adding sodium bicarbonate or another suitable acid neutralizer.

      • Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).

      • Scoop the absorbed material into a designated hazardous waste container.

      • Clean the spill area with soap and water.

    • Large Spill (or any spill outside a fume hood):

      • Evacuate the immediate area.

      • Alert your supervisor and the institutional safety officer.

      • Prevent the spill from entering drains.

      • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with acids (e.g., high-density polyethylene).

    • Solid waste, such as contaminated gloves, paper towels, and absorbent materials from spills, must be collected in a separate, clearly labeled hazardous waste container.

  • Waste Neutralization (for aqueous waste, if permitted by institutional policy):

    • This procedure must be performed in a chemical fume hood.

    • Slowly add the acidic waste to a large volume of cold water to dilute it. A 1:10 ratio of acid to water is a general guideline.

    • While stirring continuously, slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the diluted acid.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base in small portions until the pH is within the neutral range (typically 6-8), as specified by your local wastewater regulations.

    • Be aware that this neutralization process can generate heat and gas. Perform the procedure slowly to control the reaction.

  • Final Disposal:

    • Even after neutralization, the solution may need to be disposed of as hazardous waste, especially if it contains other hazardous components.

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal service.

    • Never dispose of this compound, whether neat or in solution, down the drain without proper neutralization and authorization from your institution's environmental health and safety department.

By adhering to these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment. Always prioritize safety and consult your institution's specific safety protocols.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.